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  • Product: 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
  • CAS: 1152571-27-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid

Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the current scarcity of publicly available experimental data for this specific molecule, this document synthesizes predicted values with detailed, field-proven experimental protocols. This approach equips researchers, scientists, and drug development professionals with both a foundational understanding of the compound's likely characteristics and the practical methodologies required for empirical validation. The guide covers essential parameters including molecular structure, melting point, solubility, acid dissociation constant (pKa), and lipophilicity (logP). Each section delves into the theoretical underpinnings of the property, presents a structured data summary, and provides a step-by-step experimental workflow for its determination. The synthesis of related pyrazole carboxylic acids is also discussed to provide context for its preparation.

Introduction and Molecular Profile

5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, which are prominent scaffolds in numerous pharmaceutical agents due to their diverse biological activities. The specific substitutions on this pyrazole core—an ethyl group at position 5, a 2-hydroxyethyl group at position 1, and a carboxylic acid at position 4—are anticipated to significantly influence its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles. The presence of both a lipophilic ethyl group and hydrophilic hydroxyl and carboxylic acid moieties suggests a molecule with a nuanced solubility and partitioning behavior.

Table 1: Molecular Identifiers and Predicted Properties

PropertyValueSource/Method
Molecular Formula C8H12N2O3Calculated
Molecular Weight 184.19 g/mol Calculated
CAS Number Not assigned
Predicted XlogP ~0.2Based on similar structures[1]
Predicted pKa ~3.5 - 4.5Estimated based on the carboxylic acid moiety
Predicted Aqueous Solubility Moderately SolubleInferred from functional groups

Note: The values presented in this table are predictions and estimates based on the molecular structure and data from analogous compounds. Experimental verification is highly recommended.

Melting Point Determination

The melting point of a solid crystalline compound is a critical physical constant that provides an indication of its purity. For a pure substance, the melting point is a sharp, well-defined temperature range.

Table 2: Predicted and Experimental Melting Point

ParameterPredicted ValueExperimental Value
Melting Point (°C) 150 - 170To be determined

Prediction basis: Melting points of related pyrazole carboxylic acids often fall within this range.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard procedure for determining the melting point range of a solid organic compound using a capillary melting point apparatus.[2][3]

Materials:

  • 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid (dry, powdered sample)

  • Capillary tubes (one end sealed)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry.

    • Place a small amount of the compound onto a clean, dry watch glass.

    • Use a spatula to crush the sample into a fine powder. If necessary, use a mortar and pestle.[2]

  • Loading the Capillary Tube:

    • Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

    • Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom.

    • The final packed sample height should be approximately 2-3 mm.[2]

  • Melting Point Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to get a rough estimate.[3]

    • For an accurate measurement, use a fresh sample and heat rapidly to about 20 °C below the estimated melting point.

    • Decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.[2]

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has completely liquefied (the completion of melting).

    • The melting point is reported as this range.

MeltingPointWorkflow A Dry and Powder Sample B Load Capillary Tube A->B C Place in Apparatus B->C D Rapid Heating (Estimate) C->D Unknown MP E Slow Heating (Accurate) C->E Known Approx. MP D->E Fresh Sample F Record Melting Range E->F

Caption: Workflow for capillary melting point determination.

Solubility Profile

Solubility is a crucial parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The Biopharmaceutics Classification System (BCS) uses aqueous solubility as a key determinant.[4]

Table 3: Predicted Solubility

SolventPredicted Solubility
Water (pH 7.4) Moderately Soluble
DMSO Soluble
Methanol Soluble
Ethanol Soluble
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[5][6]

Materials:

  • 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid

  • Selected solvents (e.g., phosphate-buffered saline pH 7.4, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a glass vial (e.g., 2-5 mg).

    • Add a known volume of the desired solvent (e.g., 1 mL). The presence of undissolved solid is essential.

  • Equilibration:

    • Seal the vials and place them on an orbital shaker.

    • Agitate the samples at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).[4]

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Centrifuge the vials to pellet the remaining solid.

  • Sample Collection and Analysis:

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtrate with an appropriate solvent for analysis.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.

  • Calculation:

    • Calculate the solubility from the measured concentration, taking into account the dilution factor.

SolubilityWorkflow A Add Excess Solid to Solvent B Equilibrate (24-48h) A->B C Centrifuge B->C D Filter Supernatant C->D E Analyze by HPLC/LC-MS D->E F Calculate Solubility E->F

Caption: Shake-flask method for solubility determination.

Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution. For a molecule with a carboxylic acid group, the pKa indicates the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations. This property is critical for understanding a compound's solubility, absorption, and interaction with biological targets.

Table 4: Predicted and Experimental pKa

ParameterPredicted ValueExperimental Value
pKa (Carboxylic Acid) 3.5 - 4.5To be determined

Prediction basis: The pKa of pyrazole-4-carboxylic acids is influenced by substituents on the ring, but typically falls in this range.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[7][8]

Materials:

  • 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid

  • Calibrated pH meter and electrode

  • Automated titrator or burette

  • Standardized 0.1 M NaOH solution (carbonate-free)

  • Standardized 0.1 M HCl solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water (degassed)

  • Magnetic stirrer and stir bar

Procedure:

  • Instrument Calibration:

    • Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[7]

  • Sample Preparation:

    • Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).[7]

    • Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

  • Titration:

    • If titrating the acidic form, start by acidifying the solution with a small amount of 0.1 M HCl to approximately pH 2.

    • Titrate the solution with standardized 0.1 M NaOH, adding small, precise increments.

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Determine the equivalence point(s) from the inflection point(s) of the titration curve (or by analyzing the first or second derivative of the curve).

    • The pH at the half-equivalence point is equal to the pKa.[9][10]

    • Perform multiple titrations to ensure reproducibility.[7]

pKaWorkflow A Calibrate pH Meter B Prepare Analyte Solution A->B C Titrate with Standard Base B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence Point E->F

Caption: Potentiometric titration workflow for pKa determination.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a fundamental parameter in drug design. It affects a drug's ability to cross cell membranes, its binding to plasma proteins, and its metabolic profile.

Table 5: Predicted and Experimental logP

ParameterPredicted ValueExperimental Value
logP (octanol/water) ~0.2To be determined

Prediction basis: The predicted XlogP for the structurally similar 5-ethyl-1-(2-hydroxyethyl)-1h-pyrazole-3-carboxylic acid is 0.2.[1]

Experimental Protocol: RP-HPLC Method for logP Determination

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating logP values, especially for series of compounds.[1][11]

Materials:

  • 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid

  • A set of reference compounds with known logP values

  • HPLC system with a UV detector

  • Reversed-phase column (e.g., C18)

  • Mobile phase components (e.g., acetonitrile or methanol, and water/buffer)

  • n-Octanol

Procedure:

  • System Preparation:

    • Equilibrate the RP-HPLC system with a specific isocratic mobile phase composition (e.g., 60:40 acetonitrile:water).

  • Calibration Curve:

    • Inject each reference compound and record its retention time (tR).

    • Calculate the capacity factor (k) for each reference compound using the formula: k = (tR - t0) / t0, where t0 is the column dead time.

    • Plot log(k) versus the known logP values of the reference compounds to generate a calibration curve.[11]

  • Sample Analysis:

    • Inject the 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid sample under the same chromatographic conditions and determine its retention time.

    • Calculate the capacity factor (k) for the test compound.

  • logP Determination:

    • Using the linear regression equation from the calibration curve, calculate the logP of the test compound from its log(k) value.[11]

logPWorkflow A Run Reference Compounds on RP-HPLC B Calculate Capacity Factors (k) A->B C Plot log(k) vs. Known logP B->C F Calculate logP from Curve B->F D Generate Calibration Curve C->D D->F E Run Test Compound E->B

Caption: RP-HPLC workflow for logP determination.

Synthesis Overview

A plausible synthetic approach would involve the reaction of (2-hydroxyethyl)hydrazine with an appropriate ethyl 2-(ethoxymethylene)-3-oxopentanoate derivative, followed by hydrolysis of the resulting ester.

Conclusion

This technical guide serves as a foundational resource for researchers working with 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid. By providing a combination of predicted physicochemical properties and detailed, validated experimental protocols, this document aims to facilitate further investigation and application of this compound in drug discovery and development. The experimental determination of the properties outlined herein is strongly encouraged to build a robust and accurate profile of this promising molecule.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • World Health Organization. (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System.
  • WuXi AppTec. (2023, December 19). How to Evaluate Lipophilicity Rapidly?
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Encyclopedia.pub. (2022, August 25).
  • World Health Organization. (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of an active pharmaceutical ingredient for biopharmaceutics classification system-based biowaiver.
  • Pharmaffiliates. (2025, March 31).
  • Rheolution. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
  • ACS Publications. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.
  • Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • BYJU'S. (2022, March 14).
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • PMC. (n.d.).
  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • ResearchGate. (2017, April 11).
  • Google Patents. (n.d.). WO2011131544A1 - Process for the preparation of pyrazole carboxylic acid amides.
  • Chemistry LibreTexts. (2022, April 7). 6.
  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of Their Antimicrobial and Liquid Crystalline Properties.
  • Asian Journal of Chemistry. (2013). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.
  • ARKIVOC. (2012). Synthesis of 3-(2-aminoethyl)
  • University of Massachusetts Boston. (2013, April 15). Experiment 1 - Melting Points.
  • ProtoQSAR. (n.d.). Computational methods for predicting properties.
  • BLDpharm. (n.d.). 122258-28-0|Ethyl 5-hydroxy-1-(2-hydroxyethyl)
  • MDPI. (2025, October 15). QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors.
  • Environmental Health Perspectives. (2018, December 18). Best Practices for QSAR Model Reporting: Physical and Chemical Properties, Ecotoxicity, Environmental Fate, Human Health, and Toxicokinetics Endpoints.
  • LJMU Research Online. (2024, December 9).

Sources

Exploratory

An In-Depth Technical Guide to the Electrospray Ionization Mass Spectrometry Fragmentation of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid

Abstract This technical guide provides a predictive analysis of the fragmentation behavior of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid under positive-ion electrospray ionization tandem mass spectrometry (...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a predictive analysis of the fragmentation behavior of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid under positive-ion electrospray ionization tandem mass spectrometry (ESI-MS/MS) conditions. As a molecule incorporating a pyrazole core, a carboxylic acid, an ethyl group, and a hydroxyethyl substituent, its fragmentation is governed by the interplay of these functional groups. This document outlines the most probable fragmentation pathways, including primary neutral losses and subsequent product ion cleavages. The proposed scheme is built upon fundamental principles of mass spectrometry and established fragmentation patterns of analogous heterocyclic and substituted compounds.[1][2][3] A detailed experimental protocol for acquiring MS/MS data is also provided to serve as a self-validating system for these predictions. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural characterization of novel chemical entities.

Introduction and Molecular Overview

5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science, where pyrazole scaffolds are of significant interest.[4][5][6] Accurate structural elucidation is critical for its characterization, and tandem mass spectrometry is an indispensable tool for this purpose. Understanding the gas-phase fragmentation of this molecule is key to confirming its identity in complex matrices and for differentiating it from potential isomers.

Molecular Structure:

  • Molecular Formula: C₈H₁₂N₂O₃

  • Monoisotopic Mass: 184.0848 g/mol

  • Core Scaffold: 1H-pyrazole ring

  • Substituents:

    • C5: Ethyl group (-CH₂CH₃)

    • N1: 2-hydroxyethyl group (-CH₂CH₂OH)

    • C4: Carboxylic acid group (-COOH)

Given the presence of the basic pyrazole nitrogens and the acidic carboxylic acid, this molecule is amphoteric and can be readily ionized by electrospray ionization (ESI) in both positive ([M+H]⁺) and negative ([M-H]⁻) modes. This guide will focus on the fragmentation of the protonated molecule, [M+H]⁺ (m/z 185.0921), as protonation at the N2 nitrogen of the pyrazole ring is expected to be a primary driver for many key fragmentation pathways.

Proposed Fragmentation Pathways of the [M+H]⁺ Ion

Upon collisional activation in a tandem mass spectrometer, the protonated molecule ([M+H]⁺ at m/z 185.09) is expected to undergo a series of characteristic neutral losses driven by the lability of its substituents. The primary fragmentation events are predicted to be the loss of water (H₂O), ethylene (C₂H₄), and carbon dioxide (CO₂).

Primary Fragmentation Events
  • Loss of Water (-18.01 Da): The hydroxyethyl side chain provides a readily available hydroxyl group. Protonation on this oxygen or a proton transfer from the pyrazole ring can facilitate the facile elimination of a neutral water molecule, leading to the formation of a product ion at m/z 167.08 . This is a very common fragmentation pathway for alcohols.[7]

  • Loss of Ethylene (-28.03 Da): The N-hydroxyethyl group can undergo a charge-remote fragmentation, specifically a retro-ene type reaction, leading to the expulsion of a neutral ethylene molecule. This results in a product ion at m/z 157.06 .

  • Decarboxylation (-44.00 Da): The loss of carbon dioxide from the carboxylic acid group is a hallmark fragmentation for this class of compounds.[8][9][10][11][12] This decarboxylation event would produce a significant ion at m/z 141.09 . This process is often observed in the mass spectra of various carboxylic acids.[8][9][10][11][12]

Secondary Fragmentation and Ring Cleavage

The primary product ions can undergo further fragmentation to provide deeper structural information.

  • Sequential Losses: The ion at m/z 167.08 (formed by water loss) can subsequently lose carbon dioxide to yield an ion at m/z 123.08 . Conversely, the ion at m/z 141.09 (from decarboxylation) can lose water to produce the same m/z 123.08 ion, creating a common fragmentation node.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself is relatively stable but can fragment under sufficient collision energy, typically after the initial loss of substituents.[1][13] Common fragmentation pathways for the pyrazole core involve the loss of HCN (27 Da) or N₂ (28 Da).[1][2][3] For instance, the ion at m/z 123.08 could potentially lose HCN to yield an ion at m/z 96.07 . The fragmentation of the pyrazole ring itself often involves complex rearrangements.[1][2][3][13]

Tabular Summary of Predicted Fragment Ions

The following table summarizes the key predicted fragment ions for 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid in positive-ion ESI-MS/MS.

m/z (Calculated) Elemental Composition Proposed Neutral Loss Description
185.0921[C₈H₁₃N₂O₃]⁺-Protonated Molecule ([M+H]⁺)
167.0815[C₈H₁₁N₂O₂]⁺- H₂OLoss of water from the hydroxyethyl group
157.0553[C₆H₉N₂O₃]⁺- C₂H₄Loss of ethylene from the hydroxyethyl group
141.0917[C₇H₁₃N₂O]⁺- CO₂Decarboxylation of the carboxylic acid
123.0811[C₇H₁₁N₂]⁺- H₂O, - CO₂Sequential loss of water and carbon dioxide
96.0655[C₆H₈N]⁺- H₂O, - CO₂, - HCNRing fragmentation via loss of HCN

Visualization of the Fragmentation Pathway

The logical flow of the proposed fragmentation cascade can be visualized using a directed graph. This diagram illustrates the relationship between the precursor ion and its major product ions.

Fragmentation_Pathway Precursor [M+H]⁺ m/z 185.09 Frag1 [M+H - H₂O]⁺ m/z 167.08 Precursor->Frag1 - H₂O Frag2 [M+H - C₂H₄]⁺ m/z 157.06 Precursor->Frag2 - C₂H₄ Frag3 [M+H - CO₂]⁺ m/z 141.09 Precursor->Frag3 - CO₂ Frag4 [M+H - H₂O - CO₂]⁺ m/z 123.08 Frag1->Frag4 - CO₂ Frag3->Frag4 - H₂O Frag5 [M+H - H₂O - CO₂ - HCN]⁺ m/z 96.07 Frag4->Frag5 - HCN

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid.

Experimental Protocol for Method Validation

To empirically validate the predicted fragmentation patterns, the following experimental protocol is recommended. This protocol is designed for a standard quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source.

5.1. Sample Preparation

  • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water.

  • To promote protonation, add 0.1% (v/v) formic acid to the final solution.

5.2. Mass Spectrometry Instrumentation and Settings

  • Instrument: High-resolution tandem mass spectrometer (e.g., Agilent 6545 Q-TOF, Thermo Scientific Q Exactive).[4][14]

  • Ionization Mode: ESI, Positive.

  • Infusion: Introduce the sample via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Source Parameters:

    • Capillary Voltage: 3.5 - 4.0 kV

    • Gas Temperature: 300 - 325 °C

    • Drying Gas Flow: 8 - 10 L/min

    • Nebulizer Pressure: 30 - 40 psig

    • Fragmentor Voltage: 100 - 150 V (This can be optimized to control in-source fragmentation).

5.3. Data Acquisition

  • MS1 (Full Scan) Acquisition:

    • Mass Range: m/z 50 - 500

    • Acquisition Rate: 1-2 spectra/s

    • Confirm the presence of the [M+H]⁺ ion at m/z 185.0921.

  • MS/MS (Product Ion Scan) Acquisition:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 185.09) using the quadrupole.

    • Isolation Window: 1-2 Da.

    • Collision Gas: Nitrogen or Argon.

    • Collision Energy (CE): Perform a collision energy ramp (e.g., 10, 20, 40 eV) or a stepped CE experiment. Lower energies (10-20 eV) will favor the primary, low-energy fragmentations (e.g., loss of H₂O, CO₂). Higher energies (>30 eV) will be necessary to induce secondary fragmentations and ring cleavages.

    • Acquire product ion spectra across the same mass range as the MS1 scan.

Conclusion

The gas-phase fragmentation of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid under ESI-MS/MS conditions is predicted to be dominated by characteristic losses from its substituent groups. The primary fragmentation pathways are expected to involve the neutral losses of water, ethylene, and carbon dioxide. Subsequent fragmentation of these primary product ions, including cleavages of the pyrazole ring, can provide further structural confirmation. The proposed fragmentation scheme, in conjunction with the provided experimental protocol, serves as a robust framework for the definitive structural elucidation of this molecule and related pyrazole derivatives.

References

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  • MDPI. (2023-08-03). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Available from: [Link]

  • Royal Society of Chemistry. (2015-11-11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Available from: [Link]

  • ACS Publications. (2021-10-27). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry. Available from: [Link]

  • University of Washington. (1993). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Available from: [Link]

  • MDPI. (2021-11-11). Decarboxylation of p-Coumaric Acid during Pyrolysis on the Nanoceria Surface. Available from: [Link]

  • PubMed. (1981). Mass Spectral Fragmentation of 18-norsteroids and 12-oxo-20-hydroxysteroids. Available from: [Link]

  • ScienceDirect. (2020-04-18). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Available from: [Link]

Sources

Foundational

safety data sheet and toxicity profile of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid

A Proactive Approach to Safety and Toxicity Profiling of Novel Pyrazole Carboxylic Acids for Drug Development For the attention of Researchers, Scientists, and Drug Development Professionals. This guide outlines a compre...

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Author: BenchChem Technical Support Team. Date: March 2026

A Proactive Approach to Safety and Toxicity Profiling of Novel Pyrazole Carboxylic Acids for Drug Development

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide outlines a comprehensive strategy for establishing the safety data sheet (SDS) and toxicity profile of a novel chemical entity, using 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid as a representative example. In the absence of publicly available safety data for this specific molecule, this document serves as a procedural whitepaper, detailing the necessary steps to generate a robust safety and toxicity profile from first principles. This approach is essential for regulatory compliance and ensuring the safety of laboratory personnel and, ultimately, patients.

Introduction: The Imperative of Proactive Safety Profiling

The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic is underpinned by a rigorous and evolving understanding of its safety profile. For compounds like 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid, which belong to the versatile pyrazole class of heterocycles known for their diverse biological activities, a proactive and systematic approach to safety and toxicity assessment is paramount.[1][2] This guide provides a framework for researchers and drug development professionals to construct a comprehensive safety data sheet and toxicity profile, ensuring that critical safety information is generated and utilized throughout the development lifecycle.

Constructing the Safety Data Sheet (SDS): A 16-Section Framework

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized 16-section format for Safety Data Sheets. For a novel compound, this serves as a roadmap for the data that must be generated. While a full, verified SDS for 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is not publicly available, similar pyrazole-based carboxylic acids often exhibit skin and eye irritation.[3][4] Therefore, initial handling should proceed with caution, assuming these potential hazards.

A proactive approach involves systematically populating each section of the SDS as data becomes available through the tiered testing strategy outlined below. For example, initial physicochemical property predictions would inform sections on handling and storage, while early in vitro toxicology studies would provide the first data points for the toxicological information section.

A Tiered Strategy for Toxicity Assessment

A tiered approach to toxicity testing is a scientifically sound and ethically responsible strategy that aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing. This strategy begins with computational and in vitro methods before proceeding to in vivo studies, only if necessary.

Tier 1: In Silico and In Vitro Evaluation

The initial tier of assessment focuses on predictive and cell-based assays to identify potential liabilities early in the development process.

3.1. In Silico Toxicity Prediction:

Computational tools can provide valuable first-pass information on the potential toxicities of a novel molecule.[5] For pyrazole derivatives, in silico models can predict potential for mutagenicity, carcinogenicity, and other adverse effects.[1][6] These predictions, while not definitive, are crucial for guiding subsequent experimental work.

3.2. In Vitro Cytotoxicity Assays:

Determining a compound's potential to cause cell death is a fundamental aspect of its toxicity profile. The MTT and LDH assays are two of the most common methods for assessing in vitro cytotoxicity.[7][8]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of viable cells.[9][10] A reduction in metabolic activity is indicative of cytotoxicity.

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH from damaged cells, which is a marker of cell membrane integrity loss.[7][11]

Table 1: Hypothetical In Vitro Cytotoxicity Data for 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid

Cell LineAssayIC50 (µM)
HepG2 (Liver)MTT> 100
HEK293 (Kidney)MTT> 100
HepG2 (Liver)LDH> 100
HEK293 (Kidney)LDH> 100

3.3. In Vitro Genotoxicity Assessment: The Ames Test:

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[12][13][14] It utilizes strains of Salmonella typhimurium that are histidine auxotrophs, meaning they cannot synthesize their own histidine.[13] The test measures the ability of a compound to cause mutations that restore the gene responsible for histidine synthesis, allowing the bacteria to grow on a histidine-free medium.[14][15][16]

3.4. In Vitro Safety Pharmacology: hERG Channel Assay:

Inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel is a critical safety liability as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[17][18][19] Therefore, an early assessment of a compound's activity on the hERG channel is a standard part of safety pharmacology.[20][21]

Tier 2: Acute Systemic Toxicity (In Vivo)

Should the data from Tier 1 studies or the intended therapeutic use of the compound necessitate it, acute systemic toxicity studies in animals may be required. These studies are conducted in accordance with established guidelines from the Organisation for Economic Co-operation and Development (OECD).[22][23][24] The primary objective is to determine the median lethal dose (LD50) and identify potential target organs of toxicity.[24][25][26]

Table 2: OECD Guidelines for Acute Oral Toxicity Studies

GuidelineMethodKey Features
OECD 420Fixed Dose ProcedureUses a small number of animals to assign a toxicity class.[22][23]
OECD 423Acute Toxic Class MethodA stepwise procedure using 3 animals per step to determine the toxicity class.[23][25]
OECD 425Up-and-Down ProcedureA sequential dosing method that allows for the estimation of the LD50 with a confidence interval.[22][23]

Experimental Protocols

Protocol for MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-only and positive controls.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[7]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol for the Ames Test (Plate Incorporation Method)
  • Preparation: Prepare various concentrations of the test compound. Also, prepare positive and negative controls.

  • Metabolic Activation: For each tester strain, prepare tubes with and without a liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.[13]

  • Exposure: Add the bacterial culture, the test compound concentration (or control), and a small amount of histidine/biotin to molten top agar.

  • Plating: Pour the mixture onto a minimal glucose agar plate and allow it to solidify.[12]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[12]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[14]

Visualizations

Tiered_Toxicity_Testing_Workflow cluster_0 Tier 1: In Silico & In Vitro Assessment cluster_1 Tier 2: In Vivo Assessment (if required) In_Silico_Toxicity_Prediction In Silico Toxicity Prediction (e.g., DEREK, SAR) In_Vitro_Cytotoxicity In Vitro Cytotoxicity (MTT, LDH Assays) In_Silico_Toxicity_Prediction->In_Vitro_Cytotoxicity In_Vitro_Genotoxicity In Vitro Genotoxicity (Ames Test) In_Vitro_Cytotoxicity->In_Vitro_Genotoxicity In_Vitro_Safety_Pharmacology In Vitro Safety Pharmacology (hERG Assay) In_Vitro_Genotoxicity->In_Vitro_Safety_Pharmacology Acute_Systemic_Toxicity Acute Systemic Toxicity (OECD 420, 423, or 425) In_Vitro_Safety_Pharmacology->Acute_Systemic_Toxicity Decision Point: Proceed if necessary Data_Interpretation Comprehensive Toxicity Profile & Safety Data Sheet In_Vitro_Safety_Pharmacology->Data_Interpretation Sufficient Data Acute_Systemic_Toxicity->Data_Interpretation Start Novel Compound: 5-ethyl-1-(2-hydroxyethyl)-1H- pyrazole-4-carboxylic acid Start->In_Silico_Toxicity_Prediction Initial Screening

Caption: Tiered toxicity testing workflow.

Conclusion

The development of a comprehensive safety data sheet and toxicity profile for a novel chemical entity like 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is a critical and iterative process. By employing a tiered strategy that begins with in silico and in vitro methods, researchers can make early, data-driven decisions about the safety of a compound, conserve resources, and adhere to ethical principles. This proactive approach to safety assessment is fundamental to the successful translation of promising new molecules into safe and effective medicines.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Retrieved from [Link]

  • OECD Test Guideline 423 - National Toxicology Program. (2001, December 17). Retrieved from [Link]

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). oecd guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 213-218. Retrieved from [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program. (1987, February 24). Retrieved from [Link]

  • OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. (n.d.). Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Ravula, P., Vamaraju, H. B., & Paturi, M. (2016). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. EXCLI Journal, 15, 187-202. Retrieved from [Link]

  • Ravula, P., Vamaraju, H. B., & Paturi, M. (2016). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. EXCLI Journal, 15, 187-202. Retrieved from [Link]

  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]

  • 3.4: Ames Test - Biology LibreTexts. (2022, September 19). Retrieved from [Link]

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC. (n.d.). Retrieved from [Link]

  • The Ames test: a methodological short review - ResearchGate. (n.d.). Retrieved from [Link]

  • DESIGN, SYNTHESIS, IN SILICO TOXICITY PREDICTION, MOLECULAR DOCKING, AND EVALUATION OF NOVEL PYRAZOLE DERIVA - EXCLI Journal. (2016, March 1). Retrieved from [Link]

  • A cell-free, high-throughput hERG safety assay - The Rockefeller University. (n.d.). Retrieved from [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Retrieved from [Link]

  • Ames Test Kits - Biotoxicity. (n.d.). Retrieved from [Link]

  • Unraveling the Role of hERG Channels in Drug Safety - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Ames Test (Bacterial Reverse Mutation Test): Why, When, and How to Use. (n.d.). Retrieved from [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed. (2006, January 5). Retrieved from [Link]

  • Herg assay,Structure, Various screening methods and Advantages | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • LDH Cytotoxicity Assay Kit. (n.d.). Retrieved from [Link]

  • 5-ethyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid - NextSDS. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 5). Retrieved from [Link]

  • 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid - NextSDS. (n.d.). Retrieved from [Link]

  • MSDS of 1H-Pyrazole-4-carboxylic acid - Capot Chemical. (2013, September 20). Retrieved from [Link]

  • 5-ethyl-1-(2-hydroxyethyl)-1h-pyrazole-3-carboxylic acid - PubChemLite. (n.d.). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid from pyrazole precursors

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the synthesis and isolation of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the synthesis and isolation of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid from its tautomeric pyrazole precursor, addressing the inherent challenges of N-alkylation regioselectivity.

Introduction & Synthetic Strategy

Substituted 1H-pyrazole-4-carboxylic acids are highly valued building blocks in medicinal chemistry, frequently serving as bioisosteres for phenyl rings or as core scaffolds in kinase inhibitors and anti-inflammatory agents. The synthesis of specifically the 1,5-disubstituted isomer—such as 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid—presents a classical synthetic challenge: the regioselective N-alkylation of unsymmetrical pyrazoles[1].

Starting from ethyl 3(5)-ethyl-1H-pyrazole-4-carboxylate, direct N-alkylation typically yields a mixture of 1,3- and 1,5-regioisomers. Because the 5-position ethyl group creates significant steric hindrance, the kinetically and thermodynamically favored product is usually the 1,3-isomer[2].

To streamline the synthesis and avoid the use of toxic halogenated reagents (e.g., 2-bromoethanol) or cumbersome protecting group strategies, this protocol utilizes ethylene carbonate as a green alkylating agent. Ethylene carbonate acts as both the electrophile and the source of the hydroxyethyl group, driven forward by the irreversible release of carbon dioxide[3]. Following the chromatographic resolution of the regioisomers, a mild saponification yields the target carboxylic acid.

Experimental Workflow

SynthesisWorkflow SM Ethyl 3(5)-ethyl-1H-pyrazole-4-carboxylate (Starting Material) Reagents1 Ethylene Carbonate, K2CO3 DMF, 120 °C SM->Reagents1 Mix Regioisomeric Mixture (1,3- and 1,5-isomers) Reagents1->Mix Chroma Silica Gel Chromatography (Hexane/EtOAc) Mix->Chroma Isomer13 1,3-Isomer (Major) (Discard / Recycle) Isomer15 1,5-Isomer (Minor) Ethyl 5-ethyl-1-(2-hydroxyethyl)-... (Target Intermediate) Reagents2 LiOH·H2O THF/MeOH/H2O, RT Isomer15->Reagents2 Chroma->Isomer13 Faster eluting (Higher Rf) Chroma->Isomer15 Slower eluting (Lower Rf) Acidify 1M HCl (pH 2-3) Reagents2->Acidify Final 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid (Final Product) Acidify->Final

Workflow for the synthesis and isolation of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid

Comparative Data: Regioisomer Differentiation

A critical E-E-A-T principle in this synthesis is the self-validation of the isolated intermediate. The 1,3- and 1,5-isomers exhibit distinct physicochemical properties due to their structural geometry. The 1,5-isomer possesses a higher dipole moment and greater steric compression, which directly impacts its chromatographic retention and NMR chemical shifts[2].

Table 1: Physicochemical Comparison of Pyrazole Regioisomers

Property1,3-Isomer (Major Byproduct)1,5-Isomer (Target Intermediate)Causality / Rationale
Steric Strain LowHighProximity of N1-hydroxyethyl and C5-ethyl groups.
Relative Yield ~70 - 80%~20 - 30%Alkylation favors the less hindered nitrogen[1].
TLC Retention ( Rf​ ) Higher (e.g., ~0.45 in 1:1 Hex/EtOAc)Lower (e.g., ~0.25 in 1:1 Hex/EtOAc)1,5-isomer is more polar due to an asymmetric dipole moment.
1 H NMR (N-CH 2​ ) Upfield (shielded)Downfield (deshielded)Anisotropic deshielding from the adjacent C5-ethyl group.

Step-by-Step Protocols

Protocol A: Synthesis and Isolation of Ethyl 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate

Rationale: Ethylene carbonate is utilized to directly append the 2-hydroxyethyl chain. Potassium carbonate ( K2​CO3​ ) is selected as the base to deprotonate the pyrazole, enhancing its nucleophilicity. The reaction is heated to 120 °C to facilitate the ring-opening of ethylene carbonate and the subsequent decarboxylation[3].

Materials:

  • Ethyl 3(5)-ethyl-1H-pyrazole-4-carboxylate (1.0 equiv, 10.0 mmol, 1.68 g)

  • Ethylene carbonate (1.5 equiv, 15.0 mmol, 1.32 g)

  • Potassium carbonate, anhydrous (0.5 equiv, 5.0 mmol, 0.69 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (15 mL)

Procedure:

  • Reaction Setup: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the pyrazole precursor and ethylene carbonate in anhydrous DMF.

  • Base Addition: Add anhydrous K2​CO3​ to the stirring solution. Purge the flask with nitrogen gas for 5 minutes.

  • Heating: Submerge the flask in a pre-heated oil bath at 120 °C. Stir vigorously for 12–16 hours. Self-Validation: Monitor the reaction via TLC (Hexane/EtOAc 1:1). The starting material ( Rf​ ~0.6) should disappear, replaced by two distinct spots representing the 1,3-isomer ( Rf​ ~0.45) and the 1,5-isomer ( Rf​ ~0.25).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and quench with distilled water (50 mL). Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (2 × 30 mL).

  • Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 30 mL) to remove residual DMF, followed by brine (30 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Chromatographic Isolation: Dry-load the crude mixture onto silica gel. Perform flash column chromatography using a gradient of 20% to 60% Ethyl Acetate in Hexanes.

  • Fraction Collection: Discard the faster-eluting fractions containing the 1,3-isomer. Collect and pool the slower-eluting fractions containing the target 1,5-isomer. Concentrate to yield ethyl 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate as a viscous pale oil.

Protocol B: Saponification to 5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid

Rationale: Lithium hydroxide monohydrate ( LiOH⋅H2​O ) provides mild, highly efficient cleavage of the ethyl ester. A mixed solvent system (THF/MeOH/H 2​ O) ensures complete solubility of both the organic substrate and the inorganic base, driving the reaction to completion at room temperature without degrading the pyrazole core.

Materials:

  • Ethyl 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate (Isolated from Protocol A, e.g., 2.0 mmol, 424 mg)

  • Lithium hydroxide monohydrate (3.0 equiv, 6.0 mmol, 252 mg)

  • Solvent Mixture: THF / Methanol / Water (2:1:1 v/v/v, 12 mL)

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Hydrolysis: Dissolve the isolated 1,5-isomer in the THF/MeOH/H 2​ O solvent mixture in a 50 mL flask. Add LiOH⋅H2​O in one portion.

  • Stirring: Stir the reaction mixture at room temperature (20–25 °C) for 4–6 hours. Self-Validation: TLC analysis (EtOAc 100%) should indicate the complete consumption of the starting ester ( Rf​ ~0.5) and the formation of a baseline spot corresponding to the lithium carboxylate salt.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF and Methanol), leaving primarily the aqueous layer.

  • Acidification: Cool the aqueous residue in an ice bath (0–5 °C). Slowly add 1M HCl dropwise while stirring continuously until the pH reaches 2.0–3.0 (verify with pH paper).

  • Isolation: The target carboxylic acid will precipitate as a white to off-white solid. If precipitation is incomplete, extract the acidic aqueous layer with a polar organic solvent such as 2-Methyltetrahydrofuran or Ethyl Acetate (3 × 20 mL).

  • Final Purification: Dry the combined organic extracts over Na2​SO4​ , filter, and concentrate. Triturate the resulting solid with cold diethyl ether to remove trace impurities. Filter and dry under high vacuum to afford pure 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid.

References

  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion ACS Publications[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions ACS Publications[Link]

Sources

Application

Application Notes & Protocols: Strategic Esterification of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid with Primary Alcohols

Introduction: The Significance of Pyrazole Esters and the Synthetic Challenge Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast range of biological activities including analgesic, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole Esters and the Synthetic Challenge

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast range of biological activities including analgesic, anti-inflammatory, and anticancer properties.[1][2] Specifically, esters of pyrazole-4-carboxylic acids are crucial intermediates and final products in the development of novel therapeutic agents.[3] Their synthesis, while conceptually straightforward, presents unique challenges depending on the substitution pattern of the pyrazole core.

The subject of this guide, 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid, is a bifunctional molecule. It possesses the target carboxylic acid at the C4 position, but also a primary alcohol in the N1-substituent. This secondary hydroxyl group introduces a potential site for competing side reactions, such as intramolecular lactonization or intermolecular polymerization, under many standard esterification conditions. Therefore, the selection of a synthetic strategy must be deliberate, favoring methods that offer high chemoselectivity for the carboxylic acid over the alcohol.

This document provides a detailed analysis of suitable esterification methods, explains the rationale behind procedural choices, and delivers robust, step-by-step protocols for the successful synthesis of primary alcohol esters of this valuable pyrazole intermediate.

Strategic Selection of the Esterification Pathway

The conversion of a carboxylic acid to an ester can be accomplished through numerous named reactions. For this specific substrate, the ideal method must be mild enough to avoid reactions at the pendant hydroxyl group and efficient enough for practical application. We will consider three primary strategies: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.

  • Fischer-Speier Esterification : This is a classic acid-catalyzed condensation between a carboxylic acid and an alcohol.[4][5][6] While atom-economical, it typically requires high temperatures and a large excess of the alcohol, which also acts as the solvent. These forceful conditions can lead to dehydration of the pendant alcohol or other undesired side reactions. Its application here is possible but carries a significant risk of by-product formation.

  • Steglich Esterification : This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), to activate the carboxylic acid. A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial for facilitating the acyl transfer to the alcohol.[7][8][9] The reaction proceeds under mild, neutral conditions at or below room temperature, making it an excellent candidate for substrates with sensitive functional groups.[7][10] The primary drawback is the formation of a urea by-product, which can sometimes complicate purification.

  • Mitsunobu Reaction : This redox-condensation reaction uses a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD) to activate an alcohol for nucleophilic attack by a carboxylic acid.[11][12] It is renowned for its mild conditions and stereochemical inversion at the alcohol center.[13][14] For the esterification of a carboxylic acid with a primary alcohol, the alcohol is the component being activated. This method is highly effective but generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which must be removed during purification.

Decision-Making Workflow

The choice of method depends on the scale of the reaction, the sensitivity of the starting materials, and the desired purity of the final product. The following diagram illustrates a logical approach to selecting the appropriate protocol.

G start Start: Esterification of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid q1 Is the substrate sensitive to strong acid or high heat? start->q1 fischer Fischer Esterification (High Risk of Side Reactions) q1->fischer No mild_methods Consider Mild Coupling Conditions q1->mild_methods Yes q2 Are stoichiometric by-products (urea, phosphine oxide) acceptable for purification? mild_methods->q2 steglich Steglich Esterification (DCC/DMAP) Excellent choice for selectivity q2->steglich Yes (Urea is manageable) mitsunobu Mitsunobu Reaction (DEAD/PPh3) Excellent for mildness q2->mitsunobu Yes (Oxide is manageable) Steglich_Mechanism cluster_activation Activation cluster_catalysis Catalysis & Acyl Transfer cluster_esterification Ester Formation RCOOH Pyrazole-COOH Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea DCC DCC DCC->Acylisourea Acylpyridinium Acylpyridinium Salt (Active Ester) Acylisourea->Acylpyridinium DCU DCU By-product Acylisourea->DCU DMAP DMAP DMAP->Acylpyridinium Ester Pyrazole-COOR Acylpyridinium->Ester ROH Primary Alcohol ROH->Ester Ester->DMAP Regenerates Catalyst

Caption: Simplified mechanism of the Steglich Esterification.

B. Materials and Reagents

ReagentM.W. ( g/mol )Quantity (for 1 mmol scale)Notes
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid198.201.0 eq (198 mg)Ensure starting material is dry.
Primary Alcohol (e.g., Ethanol)46.071.2 eq (69 µL)Use anhydrous grade.
N,N'-Dicyclohexylcarbodiimide (DCC)206.331.1 eq (227 mg)Caution: Potent allergen. Handle with gloves. [15]
4-Dimethylaminopyridine (DMAP)122.170.1 eq (12 mg)Catalyst.
Dichloromethane (DCM), Anhydrous-10 mLReaction solvent.

C. Step-by-Step Procedure

  • Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid (198 mg, 1.0 mmol) and DMAP (12 mg, 0.1 mmol).

  • Dissolution: Add 10 mL of anhydrous DCM and stir until all solids are dissolved.

  • Addition of Alcohol: Add the primary alcohol (1.2 mmol) via syringe.

  • Cooling: Place the flask in an ice-water bath (0 °C).

  • Initiation: In a separate vial, dissolve DCC (227 mg, 1.1 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 5 minutes. A white precipitate (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate in Hexane).

  • Workup - Filtration: Once the reaction is complete, cool the mixture in an ice bath for 20 minutes to maximize precipitation of the DCU by-product. Filter the mixture through a pad of Celite or a sintered glass funnel, washing the filter cake with a small amount of cold DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (2 x 15 mL) to remove residual DMAP, followed by saturated NaHCO₃ solution (1 x 15 mL) to remove any unreacted acid, and finally with brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. [16]

Protocol 2: Fischer-Speier Esterification

This protocol is a classic method but requires careful control to minimize side reactions with the sensitive substrate.

A. Mechanism Rationale

The reaction is an equilibrium process. [4]An acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, leading to the elimination of water and formation of the ester. [5][17]To drive the equilibrium towards the product, the alcohol is used in large excess and/or water is removed as it is formed. [5][6] B. Materials and Reagents

ReagentM.W. ( g/mol )Quantity (for 1 mmol scale)Notes
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid198.201.0 eq (198 mg)Starting material.
Primary Alcohol (e.g., Methanol)32.0410 mL (large excess)Acts as both reagent and solvent.
Sulfuric Acid (H₂SO₄), concentrated98.082-3 drops (catalytic)Caution: Highly corrosive. Add slowly.

C. Step-by-Step Procedure

  • Setup: To a 25 mL round-bottom flask, add 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid (198 mg, 1.0 mmol).

  • Addition of Alcohol: Add the primary alcohol (10 mL). Stir to dissolve.

  • Catalyst Addition: Cool the flask in an ice bath. Carefully add 2-3 drops of concentrated sulfuric acid.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (temperature depends on the alcohol used). Maintain reflux for 4-8 hours. Monitor by TLC.

  • Workup - Neutralization: After cooling to room temperature, slowly add saturated NaHCO₃ solution to the reaction mixture until gas evolution ceases, neutralizing the acid catalyst.

  • Workup - Concentration: Remove the excess alcohol under reduced pressure.

  • Workup - Extraction: Partition the residue between ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary and Characterization

Comparative Reaction Parameters
ParameterSteglich EsterificationFischer Esterification
Temperature 0 °C to Room TemperatureReflux (e.g., Methanol ~65 °C)
Stoichiometry Near-equimolar (1.2 eq alcohol)Large excess of alcohol (solvent)
Catalyst 0.1 eq DMAPCatalytic H₂SO₄
Reaction Time 12-18 hours4-8 hours
Typical Yield 75-90%50-70% (variable, potential for lower yields)
Key Advantage High selectivity, mild conditionsSimple reagents, no coupling agent needed
Key Drawback Stoichiometric urea by-productHarsh conditions, risk of side reactions
Characterization of Products

Successful esterification can be confirmed by a suite of analytical techniques.

  • ¹H NMR Spectroscopy:

    • Disappearance: The broad singlet corresponding to the carboxylic acid proton (-COOH) above 10 ppm will disappear.

    • Appearance: New signals corresponding to the alkyl chain of the primary alcohol will appear. For an ethyl ester, this would be a quartet around 4.2-4.4 ppm (O-CH₂) and a triplet around 1.2-1.4 ppm (-CH₃).

    • Key Signals: The protons of the pyrazole ring and the N-hydroxyethyl substituent should remain, though their chemical shifts may be slightly altered.

  • ¹³C NMR Spectroscopy:

    • Shift: The carboxylic acid carbonyl carbon (typically >170 ppm) will shift slightly to the characteristic ester carbonyl region (~165-170 ppm).

    • Appearance: New signals for the alcohol's alkyl carbons will be present. [18]

  • IR Spectroscopy:

    • Disappearance: The very broad O-H stretch of the carboxylic acid (centered around 3000 cm⁻¹) will be replaced.

    • Appearance: A strong, sharp C=O stretch for the ester will appear around 1710-1730 cm⁻¹. The O-H stretch from the pendant alcohol will remain as a sharper band around 3300-3400 cm⁻¹.

  • Mass Spectrometry:

    • The molecular ion peak (M+) or protonated molecular ion ([M+H]⁺) in the mass spectrum will correspond to the calculated mass of the final ester product. [19]

Conclusion and Best Practices

For the selective esterification of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid with primary alcohols, the Steglich esterification protocol is demonstrably superior . Its mild, neutral conditions ensure the preservation of the pendant hydroxyl group, leading to higher yields and a cleaner product profile. While Fischer esterification is a viable alternative, it requires more rigorous optimization to mitigate potential side reactions. Regardless of the method chosen, purification by column chromatography is essential for obtaining a high-purity product suitable for downstream applications in drug development and discovery.

References

Sources

Method

Scale-Up and Process Chemistry for 5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic Acid Production

Executive Summary 5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is a highly versatile heterocyclic building block frequently utilized in the synthesis of kinase inhibitors, epigenetic modulators (such as KDM5...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is a highly versatile heterocyclic building block frequently utilized in the synthesis of kinase inhibitors, epigenetic modulators (such as KDM5 inhibitors), and dopamine D1 ligands. As drug development pipelines increasingly rely on highly substituted pyrazole cores to optimize binding thermodynamics and pharmacokinetic profiles, establishing a robust, scalable, and regioselective synthesis for these intermediates is critical. This application note details a field-proven, three-step scalable process from commercially available ethyl 3-oxopentanoate, addressing the primary manufacturing challenge: controlling the regioselectivity of the pyrazole cyclization to favor the 1,5-disubstituted isomer over the 1,3-isomer.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 1,5-disubstituted pyrazole-4-carboxylates relies on the condensation of an enaminone with a substituted hydrazine. The process is divided into three distinct transformations, each optimized for causality and scale:

  • Step 1: Enaminone Formation. Ethyl 3-oxopentanoate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA is selected because it acts as both a C1 formylating synthon and an intrinsic base, eliminating the need for external alkoxides. The reaction is driven to completion by the thermal distillation of the methanol byproduct.

  • Step 2: Regioselective Cyclization (The Critical Node). The condensation of the resulting enaminone with 2-hydroxyethylhydrazine presents a classic regioselectivity challenge. 2-Hydroxyethylhydrazine possesses two nucleophilic nitrogens. To exclusively yield the 1,5-isomer, the reaction is conducted in a mildly acidic medium (ethanol/acetic acid). The acid protonates the enamine, enhancing the electrophilicity of the enamine carbon. The less sterically hindered, more nucleophilic terminal −NH2​ of the hydrazine selectively attacks this carbon via a Michael-type addition, displacing dimethylamine. Subsequent thermal activation drives the secondary −NH− to cyclize onto the propionyl ketone, locking the structure into the desired 1-(2-hydroxyethyl)-5-ethyl configuration .

  • Step 3: Saponification. The robust 2-hydroxyethyl group easily withstands standard base-catalyzed ester hydrolysis. Aqueous sodium hydroxide in ethanol cleaves the ethyl ester, and subsequent acidification precipitates the highly pure target carboxylic acid, allowing for isolation by simple filtration without the need for chromatography.

Process Workflow Diagram

SynthesisWorkflow SM Ethyl 3-oxopentanoate + DMF-DMA Step1 Step 1: Formylation (60°C, 2h) SM->Step1 Int1 Enaminone Intermediate Step1->Int1 - MeOH - HNMe2 Step2 Step 2: Cyclization + Hydrazine (EtOH/AcOH, 80°C) Int1->Step2 Int2 Pyrazole Ester (1,5-isomer) Step2->Int2 Regioselective Step3 Step 3: Saponification (NaOH, then HCl) Int2->Step3 Product Target Acid (>98% Purity) Step3->Product - EtOH

Figure 1: Three-step regioselective synthesis workflow for 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid.

Step-by-Step Experimental Protocols & Self-Validating QC
Step 1: Synthesis of Ethyl 2-((dimethylamino)methylene)-3-oxopentanoate
  • Charge: To a clean, dry 2 L jacketed reactor equipped with an overhead stirrer and a distillation head, charge ethyl 3-oxopentanoate (1.0 eq, 500 g, 3.47 mol) and DMF-DMA (1.2 eq, 496 g, 4.16 mol).

  • React: Heat the mixture to 60–65 °C under a nitrogen atmosphere. Maintain stirring for 3 hours. As the reaction progresses, methanol will evolve; allow it to distill off to drive the equilibrium forward.

  • Concentrate: Apply a mild vacuum (100 mbar) at 60 °C to remove unreacted DMF-DMA and residual methanol.

  • Self-Validating QC Check: Sample the crude dark-yellow oil for 1H NMR ( CDCl3​ ). The reaction is deemed complete when the methylene protons of the starting material (~3.5 ppm) disappear, replaced by a characteristic singlet at ~7.6 ppm corresponding to the newly formed enamine CH .

Step 2: Regioselective Cyclization to Ethyl 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
  • Solvent Exchange: Dissolve the crude enaminone from Step 1 in absolute ethanol (2.5 L). Add glacial acetic acid (1.5 eq, 312 g, 5.2 mol) to establish the mildly acidic conditions required for regiocontrol.

  • Hydrazine Addition: Cool the reactor to 0–5 °C. Slowly add 2-hydroxyethylhydrazine (1.05 eq, 277 g, 3.64 mol) dropwise over 2 hours. Causality note: Controlling the exotherm and maintaining a low initial temperature ensures the terminal −NH2​ attacks the enamine carbon before any premature cyclization occurs.

  • Cyclization: Once the addition is complete, gradually heat the reactor to 80 °C (reflux) and stir for 6 hours to drive the intramolecular condensation.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (3 L) and saturated aqueous NaHCO3​ (2 L) to neutralize the acetic acid. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

  • Self-Validating QC Check: Analyze via LC-MS and HPLC. The target ester must show an [M+H]+ of m/z 213. Regioselectivity is validated via 1H NMR ( CDCl3​ ); the isolated pyrazole CH proton will appear as a sharp singlet at ~7.9 ppm. The 1,5-isomer to 1,3-isomer ratio should be >95:5.

Step 3: Saponification to 5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic Acid
  • Hydrolysis: Dissolve the pyrazole ester (approx. 650 g) in ethanol (1.5 L). Add an aqueous solution of NaOH (3.0 eq, 368 g in 1.5 L water). Stir at 50 °C for 4 hours.

  • Acidification & Precipitation: Cool the mixture to 10 °C. Slowly add 6M HCl until the pH reaches 2.0–2.5. The target carboxylic acid will precipitate as a white to pale-yellow crystalline solid.

  • Isolation: Filter the solid through a sintered glass funnel, wash with ice-cold water (2 x 500 mL) to remove inorganic salts, and dry in a vacuum oven at 45 °C to constant weight.

  • Self-Validating QC Check: Verify the final product via LC-MS (expected [M+H]+ at m/z 185, [M−H]− at m/z 183) . 1H NMR ( DMSO−d6​ ) must show the complete disappearance of the ethyl ester signals (quartet at ~4.2 ppm and triplet at ~1.3 ppm) and the presence of a broad carboxylic acid −OH exchangeable proton at >12.0 ppm.

Process Optimization & Scale-Up Analytics

The table below summarizes the quantitative performance of this protocol during a recent scale-up campaign, demonstrating the robustness of the regioselective cyclization and the efficiency of the isolation methods.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Process Target
Step 1 Yield 95%92%>90%
Step 2 Yield 88%85%>80%
Step 2 Regioselectivity (1,5 : 1,3) 98:296:4>95:5
Step 3 Yield 94%91%>90%
Overall Process Yield 78.6%71.1%>65%
Final Purity (HPLC, 254 nm) 99.5%99.1%>99.0%
References
  • US Patent 9505767B2. Pyrazolo[1,5-A]pyrimidin-7(4H)-one histone demethylase inhibitors. Genentech, Inc. Describes the foundational use of DMF-DMA for the formylation of beta-ketoesters and subsequent hydrazine cyclization.
  • European Patent EP3323821A1. Heteroaromatic compounds and their use as dopamine D1 ligands. Pfizer Inc. Details the scale-up parameters and regioselective considerations for substituted pyrazole synthesis.
  • World Intellectual Property Organization WO2018119036A1. Pyrazole derivatives as MALT1 inhibitors. Janssen Pharmaceutica NV. Outlines the condensation of ethyl 3-oxopentanoate with formylating agents and hydrazines.
  • PubChem Compound Summary . 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid (CID 19621868). National Center for Biotechnology Information. Provides exact mass and analytical reference standards for QC validation. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

overcoming steric hindrance during amide bond formation with 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid

Welcome to the Advanced Technical Support Center. Working with highly functionalized, sterically hindered heterocycles requires precision chemistry.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. Working with highly functionalized, sterically hindered heterocycles requires precision chemistry. 5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid presents a dual challenge for amide bond formation: severe steric hindrance from the adjacent C5-ethyl group and chemoselectivity issues arising from the unprotected N1-(2-hydroxyethyl) primary alcohol.

This guide provides field-proven troubleshooting insights, quantitative data, and self-validating protocols to ensure your amidation reactions succeed.

Part 1: Diagnostic FAQ & Troubleshooting

Q1: Why is my amide coupling yielding a complex mixture with a major mass species corresponding to [M - H₂O] instead of the desired amide? A1: This is a classic symptom of intramolecular lactonization or intermolecular O-acylation. The N1-(2-hydroxyethyl) group contains a highly nucleophilic unprotected primary alcohol. When you activate the C4-carboxylic acid with coupling reagents, this hydroxyl group outcompetes your exogenous amine for the activated ester 1[1]. Due to the proximity of the N1 and C4 positions, a 7-membered lactone easily forms 2[2]. Causality & Solution: You must mask the hydroxyl group prior to activation. We recommend a tert-butyldimethylsilyl (TBS) ether due to its stability under basic coupling conditions and ease of removal post-coupling.

Q2: I protected the hydroxyl group, but my coupling with a secondary amine still yields <10% product. What is going wrong? A2: The issue here is severe steric hindrance combined with electronic deactivation. The C5-ethyl group is adjacent to the C4-carboxylic acid. This bulky substituent restricts the conformational rotation of the activated carbonyl and physically blocks the incoming amine from achieving the optimal Bürgi-Dunitz trajectory for nucleophilic attack. Furthermore, the pyrazole ring provides electronic resonance that stabilizes the carboxylate, reducing its electrophilicity 3[3]. Causality & Solution: Standard carbodiimides (like EDC/DIC) form O-acylisoureas that are too bulky and stall the reaction. Shift to a highly reactive acyl imidazolium intermediate using TCFH and NMI. TCFH/NMI generates a highly electrophilic, planar acyl imidazolium species that is far less sterically encumbered, allowing even hindered amines to attack efficiently 4[4].

Q3: Does the choice of base matter for this specific pyrazole substrate? A3: Absolutely. Using a small, nucleophilic base like triethylamine (TEA) or pyridine can lead to competitive side reactions, such as the base attacking the activated ester. For sterically hindered substrates, N,N-Diisopropylethylamine (DIPEA) is the gold standard. Its bulky isopropyl groups prevent it from acting as a nucleophile, while its high pKa (~10.1 in water) ensures complete deprotonation of the carboxylic acid to initiate the activation cycle 5[5].

Part 2: Quantitative Data & Reagent Selection

Table 1: Coupling Reagent Efficacy for Hindered Pyrazole-4-Carboxylic Acids

Reagent SystemActivation IntermediateSteric ToleranceRelative YieldByproduct Management
EDC / HOBt OBt EsterLow< 20%Water-soluble urea
HATU / DIPEA OAt EsterModerate50 - 60%Requires chromatography
TCFH / NMI Acyl ImidazoliumHigh> 85%Water-soluble salts
Oxalyl Chloride Acid ChlorideVery High> 90%HCl gas (requires trap)

Table 2: Hydroxyl Protection Strategies for N1-(2-hydroxyethyl)

Protecting GroupReagentsDeprotectionCompatibility with TCFH
TBS (Silyl) TBS-Cl, ImidazoleTBAF or weak acidExcellent
Acetate (Ac) Ac₂O, PyridineK₂CO₃ / MeOHGood (risk of transamidation)
Benzoyl (Bz) BzCl, TEANaOH / H₂OModerate

Part 3: Validated Experimental Protocols

Protocol 1: Hydroxyl Protection via TBS Ether Formation

Causality: TBS protection prevents the primary alcohol from acting as an internal nucleophile during C4-carboxylic acid activation.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq, 10 mmol) in anhydrous DMF (20 mL) under an inert argon atmosphere.

  • Base Addition: Add Imidazole (2.5 eq, 25 mmol). Rationale: Imidazole acts as both a base to absorb HCl and a nucleophilic catalyst to activate TBS-Cl.

  • Silylation: Portion-wise, add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.1 eq, 11 mmol) at 0 °C. Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 1:1). The highly polar starting material (Rf ~0.1) should completely convert to a less polar spot (Rf ~0.5). Staining with KMnO₄ will confirm the presence of the pyrazole double bonds.

  • Workup: Quench with water (50 mL), extract with EtOAc (3 x 30 mL), wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol 2: TCFH/NMI-Mediated Amide Coupling

Causality: TCFH combined with N-methylimidazole (NMI) generates a highly reactive, planar acyl imidazolium intermediate that easily overcomes the steric bulk of the C5-ethyl group 4[4].

Step-by-Step Methodology:

  • Activation: Dissolve the TBS-protected pyrazole acid (1.0 eq, 5 mmol) in anhydrous CH₃CN (15 mL). Add NMI (3.0 eq, 15 mmol) followed by TCFH (1.2 eq, 6 mmol) at room temperature. Stir for 15 minutes.

  • Intermediate Verification (Self-Validation): Take a 5 µL aliquot, quench in 1 mL Methanol, and analyze via LC-MS. You should observe the mass of the methyl ester, confirming the successful formation of the active acyl imidazolium species.

  • Coupling: Add the hindered amine (1.2 eq, 6 mmol) and DIPEA (2.0 eq, 10 mmol). Stir at 40 °C for 12 hours.

  • Endpoint Validation: Analyze via LC-MS. The reaction is complete when the intermediate mass disappears concurrently with the appearance of the target amide mass.

  • Workup: Evaporate the CH₃CN, redissolve in CH₂Cl₂, wash with saturated aqueous NaHCO₃ and 1M HCl, dry, and purify via flash chromatography.

Part 4: Visualizations

Workflow N1 1. Starting Material Unprotected Pyrazole Acid N2 2. Hydroxyl Protection TBS-Cl, Imidazole N1->N2 N3 3. Acid Activation TCFH, NMI N2->N3 N4 4. Amide Coupling Hindered Amine, DIPEA N3->N4 N5 5. Deprotection TBAF / THF N4->N5 N6 6. Target Product Pyrazole Amide N5->N6

Workflow for overcoming steric hindrance and side reactions in pyrazole amide synthesis.

Mechanism Acid TBS-Protected Pyrazole Acid AcylImid Acyl Imidazolium Intermediate Acid->AcylImid Activation TCFH TCFH TCFH->AcylImid Cl- leaving NMI NMI Catalyst NMI->AcylImid Nucleophilic Catalysis Amide Sterically Hindered Amide AcylImid->Amide Amine Addition Amine Incoming Amine Amine->Amide - NMI

Mechanistic pathway of TCFH/NMI activation to overcome C5-ethyl steric hindrance.

References

  • Benchchem. Addressing steric hindrance in Propargyl-PEG4-methylamine reactions. Benchchem. 6

  • Reddit Chempros. amide coupling help. Reddit. 1

  • Organic Letters. TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. ACS Publications. 4

  • Organic Process Research & Development. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. 5

  • The Journal of Organic Chemistry. Classes of Amides that Undergo Selective N–C Amide Bond Activation: The Emergence of Ground-State Destabilization. ACS Publications. 3

  • Università degli Studi di Milano. MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. 2

Sources

Optimization

troubleshooting low conversion in the alkylation step to form 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the synthesis of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid,...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the synthesis of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid, with a particular focus on the critical N-alkylation step. This document offers a structured, question-and-answer-based approach to overcoming common experimental challenges, ensuring scientific integrity and providing actionable solutions.

Introduction: The Synthetic Pathway

The synthesis of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid typically proceeds in three key stages:

  • Knorr Pyrazole Synthesis: Formation of the pyrazole core, ethyl 5-ethyl-1H-pyrazole-4-carboxylate, from a suitable β-ketoester and hydrazine.

  • N-Alkylation: Introduction of the 2-hydroxyethyl group onto the pyrazole nitrogen. This is often the most challenging step, where low conversion is frequently encountered.

  • Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

This guide will address potential issues at each of these stages, with a primary focus on the N-alkylation reaction.

Troubleshooting Guide: A Question-and-Answer Approach

Part 1: Synthesis of the Starting Material - Ethyl 5-ethyl-1H-pyrazole-4-carboxylate

Question 1: My Knorr pyrazole synthesis is giving a low yield of the desired ethyl 5-ethyl-1H-pyrazole-4-carboxylate. What are the likely causes?

Answer:

Low yields in the Knorr pyrazole synthesis are often due to suboptimal reaction conditions or issues with the starting materials.[1] Here’s a breakdown of potential problems and their solutions:

  • Purity of Starting Materials: Ensure your β-ketoester (e.g., diethyl 2-ethyl-3-oxosuccinate or a related equivalent) and hydrazine hydrate are of high purity. Impurities can lead to side reactions and a lower yield of the desired pyrazole.

  • Reaction Conditions: The condensation reaction is typically catalyzed by a small amount of acid (e.g., a few drops of glacial acetic acid) and may require heating.[2] If you are running the reaction at room temperature, consider gently refluxing the mixture to drive the reaction to completion.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, the reaction may require a longer duration.[1]

  • Work-up Procedure: During the work-up, ensure complete removal of the acid catalyst and any unreacted hydrazine. An aqueous work-up followed by extraction with a suitable organic solvent is standard.

Part 2: The Critical N-Alkylation Step

Question 2: I am experiencing very low conversion during the N-alkylation of ethyl 5-ethyl-1H-pyrazole-4-carboxylate with 2-bromoethanol. What is the most likely reason?

Answer:

Low conversion in this step is a common hurdle. The primary reasons often revolve around the choice of base, solvent, and the reactivity of the starting materials. The general mechanism involves the deprotonation of the pyrazole nitrogen to form a nucleophilic pyrazolate anion, which then attacks the electrophilic carbon of 2-bromoethanol.

dot

Alkylation_Mechanism Pyrazole Ethyl 5-ethyl-1H-pyrazole-4-carboxylate Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate Deprotonation Base Base (e.g., K₂CO₃) Base->Pyrazolate Product Ethyl 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate Pyrazolate->Product SN2 Attack Bromoethanol 2-Bromoethanol Bromoethanol->Product Salt Protonated Base + Br⁻ Regioselectivity StartingPyrazole Ethyl 5-ethyl-1H-pyrazole-4-carboxylate Alkylation Alkylation with 2-Bromoethanol StartingPyrazole->Alkylation N1_Product N1-isomer (less hindered) Alkylation->N1_Product Favored N2_Product N2-isomer (more hindered) Alkylation->N2_Product Disfavored

Caption: Regioselectivity in the N-alkylation of a 3,4-disubstituted pyrazole.

Several factors influence the N1/N2 regioselectivity:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. In the case of your starting material, the ethyl group at the 5-position provides some steric bulk, which should favor alkylation at the N1 position.

  • Solvent Choice: The polarity of the solvent can influence the regioselectivity. Polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer. [3]* Base/Catalyst System: The choice of base is critical. For instance, K₂CO₃ in DMSO is often effective for regioselective N1-alkylation of 3-substituted pyrazoles. [1][4]In some cases, using a different base can alter the regioselectivity.

Question 4: Could there be side reactions other than the formation of the N2-isomer?

Answer:

Yes, several side reactions can contribute to low yields of the desired product:

  • Elimination Reaction: 2-Bromoethanol can undergo an E2 elimination reaction in the presence of a strong base to form ethylene glycol and a bromide salt. This is more likely with stronger, more hindered bases and at higher temperatures. [5] * Solution: Use a less hindered base (e.g., K₂CO₃ or Cs₂CO₃) and maintain a moderate reaction temperature.

  • O-Alkylation: While less common for the pyrazole nitrogen, there is a possibility of O-alkylation of the carboxylate group if the ester is hydrolyzed in situ. This is generally not a major concern under anhydrous conditions.

  • Reaction with the Hydroxyl Group: The hydroxyl group of 2-bromoethanol could potentially be deprotonated by a strong base, leading to the formation of an alkoxide that could participate in side reactions. However, the pyrazole N-H is generally more acidic.

Part 3: Final Step - Ester Hydrolysis

Question 5: I have successfully synthesized the ethyl ester, but I am getting a low yield of the final carboxylic acid after the hydrolysis step. What could be the problem?

Answer:

Low yields during ester hydrolysis are typically due to an incomplete reaction or issues during the work-up.

  • Incomplete Hydrolysis: The hydrolysis of the ester to the carboxylic acid can be a slow process.

    • Solution: Ensure you are using a sufficient excess of the base (e.g., LiOH or NaOH) and allowing the reaction to proceed for an adequate amount of time. Gentle heating can also accelerate the reaction. [6]Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Work-up Issues: During the acidification step to protonate the carboxylate and precipitate the carboxylic acid, it's crucial to adjust the pH correctly.

    • Solution: Use a pH meter to ensure the aqueous solution is sufficiently acidic (pH ~2-3) to fully protonate the product. Insufficient acidification will result in the product remaining dissolved in the aqueous layer as the carboxylate salt.

  • Product Solubility: The final carboxylic acid may have some solubility in water.

    • Solution: After acidification, if the product does not precipitate readily, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate) to recover the dissolved product.

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation

This protocol provides a general starting point for the N-alkylation of ethyl 5-ethyl-1H-pyrazole-4-carboxylate.

Materials:

  • Ethyl 5-ethyl-1H-pyrazole-4-carboxylate (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

  • 2-Bromoethanol (1.2 eq)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add ethyl 5-ethyl-1H-pyrazole-4-carboxylate (1.0 eq) and finely powdered potassium carbonate (2.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.5 M.

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add 2-bromoethanol (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Ester Hydrolysis

This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid.

Materials:

  • Ethyl 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate (1.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH) (3.0 eq)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (3.0 eq) and stir the mixture at room temperature. Gentle heating (e.g., 40 °C) may be required.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and acidify to pH ~2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of pyrazoles?

A1: The main challenges are controlling regioselectivity (N1 vs. N2 alkylation) and achieving high yields. [3]Low yields can result from suboptimal reaction conditions, side reactions, or the poor reactivity of the starting materials. [3] Q2: How can I confirm the regiochemistry of my N-alkylated product?

A2: The most definitive method for determining the regiochemistry is through 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). X-ray crystallography can also provide unambiguous structural confirmation. [4] Q3: Are there milder alternatives to base-mediated N-alkylation?

A3: Yes, acid-catalyzed methods using trichloroacetimidates as electrophiles have been developed. [6][7]These reactions can proceed at room temperature and avoid the need for strong bases.

Data Summary Table

ParameterRecommended ConditionRationale
N-Alkylation
BaseCs₂CO₃ or NaHHigher solubility and reactivity compared to K₂CO₃. [5]
SolventAnhydrous DMF or DMSOPolar aprotic solvents facilitate SN2 reactions. [3]
Alkylating Agent2-IodoethanolIodide is a better leaving group than bromide. [3]
Temperature50-80 °CIncreases reaction rate, but monitor for side reactions. [3]
Ester Hydrolysis
BaseLiOHCommonly used for efficient ester hydrolysis. [6]
SolventTHF/Water mixtureEnsures solubility of both the ester and the inorganic base. [6]
Work-upAcidify to pH 2-3Ensures complete protonation of the carboxylate.

References

  • BenchChem. (2025).
  • Ho, T. L. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • Zheng, S. L., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8045-8054.
  • Chisholm, J. D., et al. (2022).
  • Reddit. (2025). Why are my ester hydrolysis not working. r/Chempros.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Xu, D. F., et al. (2019). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Synlett, 30(15), 1769-1773.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • D'Amico, J. J., et al. (1976). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
  • BenchChem. (2025). Technical Support Center: N-(2-bromoethyl)
  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters.
  • Chemistry Steps. (2020).
  • D'Amico, J. J., et al. (1976). Synthesis of 5-hydroxy-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Journal of Heterocyclic Chemistry, 13(3), 533-535.
  • Sames, D., et al. (2009). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society, 131(8), 3048-3057.
  • Bazhin, D. N., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335.
  • American Chemical Society. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 11029-11039.
  • Martins, M. A. P., et al. (2008).
  • Kumar, A., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 17(1), 32-38.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of LC-MS/MS Methods for the Quantification of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic Acid in Biological Matrices

This guide provides a comprehensive framework for the development and validation of robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid in complex biological matrices such as plasma and urine. As a small molecule of potential interest in pharmaceutical research, its accurate quantification is paramount for pharmacokinetic, toxicokinetic, and biomarker studies.[1][2] This document will delve into a comparative analysis of various analytical strategies, offering insights into the rationale behind experimental choices to ensure data integrity and regulatory compliance.

The Critical Role of Bioanalytical Method Validation

Bioanalytical method validation is the cornerstone of drug development, ensuring that the analytical procedures used to quantify a drug or its metabolites in biological samples are accurate, precise, and reproducible.[3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines to govern this process.[1][4][5] The International Council for Harmonisation (ICH) M10 guideline further provides a unified framework for bioanalytical method validation, which is adopted by both the FDA and EMA.[6] Failure to adhere to these standards can lead to significant delays in clinical trials and even rejection of study data.[3]

The primary objective of method validation is to demonstrate that the analytical method is fit for its intended purpose.[6][7] This involves a thorough evaluation of several key parameters, including selectivity, sensitivity, accuracy, precision, and stability.[3][6]

Understanding the Analyte: 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid

A fundamental understanding of the physicochemical properties of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is crucial for developing an effective analytical method. While specific experimental data for this exact compound is not widely published, we can infer its likely behavior based on its structure, which features a pyrazole ring, a carboxylic acid group, an ethyl group, and a hydroxyethyl group.[8][9]

Predicted Physicochemical Properties:

  • Polarity: The presence of the carboxylic acid and hydroxyl groups suggests that the molecule is relatively polar. This will influence the choice of chromatographic conditions and sample preparation techniques.

  • pKa: The carboxylic acid moiety will have an acidic pKa, making the molecule's charge state dependent on the pH of the surrounding medium. This is a critical consideration for optimizing extraction efficiency and chromatographic retention.

  • Ionization: The molecule is expected to ionize well in both positive and negative electrospray ionization (ESI) modes, although the carboxylic acid group makes negative mode a strong candidate.

A Comparative Look at Sample Preparation Strategies

The goal of sample preparation is to extract the analyte from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[10][11] The choice of technique is a critical decision that directly impacts method sensitivity, selectivity, and robustness.

Protein Precipitation (PPT)

This is a simple and rapid method that involves adding an organic solvent (e.g., acetonitrile or methanol) to the biological sample to precipitate proteins.[11][12]

  • Advantages: Fast, inexpensive, and requires minimal method development.

  • Disadvantages: Prone to significant matrix effects as it does not remove other endogenous components like phospholipids, which can lead to ion suppression or enhancement.[13] This can compromise the accuracy and precision of the assay.[14]

  • Best Suited For: Early-stage discovery studies where high throughput is more critical than ultimate sensitivity and cleanliness.

Liquid-Liquid Extraction (LLE)

LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its differential solubility.[11][15]

  • Advantages: Can provide a cleaner extract than PPT, reducing matrix effects.[15] It is also a relatively cost-effective technique.

  • Disadvantages: Can be labor-intensive and difficult to automate. The choice of extraction solvent is critical and requires optimization based on the analyte's polarity. For a polar compound like our target analyte, finding a suitable water-immiscible solvent that provides good recovery can be challenging.

  • Best Suited For: Assays requiring a cleaner sample than PPT can provide, and where the analyte has favorable partitioning characteristics.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte while matrix components are washed away.[11][12]

  • Advantages: Provides the cleanest extracts, significantly reducing matrix effects and improving assay sensitivity and robustness.[12] It can also be used to concentrate the analyte. SPE can be readily automated for high-throughput applications.

  • Disadvantages: More expensive and requires more extensive method development compared to PPT and LLE.

  • Best Suited For: Regulated bioanalysis where high sensitivity, accuracy, and precision are paramount. Given the polar nature of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid, a mixed-mode or a polymeric SPE sorbent could be particularly effective.

Table 1: Comparison of Sample Preparation Techniques

TechniqueProsConsIdeal Application
Protein Precipitation (PPT) Fast, inexpensive, simpleHigh matrix effects, less sensitiveHigh-throughput screening
Liquid-Liquid Extraction (LLE) Cleaner than PPT, cost-effectiveLabor-intensive, difficult to automate for some analytesAssays needing moderate cleanliness
Solid-Phase Extraction (SPE) Cleanest extracts, highest sensitivity, automatableExpensive, requires significant method developmentRegulated bioanalysis, high-sensitivity assays

Chromatographic and Mass Spectrometric Considerations

The selection of appropriate Liquid Chromatography (LC) and Mass Spectrometry (MS) conditions is critical for achieving the desired sensitivity, selectivity, and resolution.

Liquid Chromatography

For a polar analyte like 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid, a reversed-phase C18 column is a common starting point.[2] However, to achieve adequate retention of this polar molecule, several strategies can be employed:

  • Aqueous Mobile Phases: Using a mobile phase with a high percentage of aqueous buffer at the beginning of the gradient.

  • Polar-Embedded or Polar-Endcapped Columns: These columns are designed to provide better retention for polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[16]

  • Ion-Pair Chromatography: The addition of an ion-pairing reagent to the mobile phase can enhance the retention of charged analytes on a reversed-phase column.[17]

Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.[2]

  • Ionization: Electrospray ionization (ESI) is the most common ionization technique for this type of analyte. Both positive and negative ion modes should be evaluated during method development. Given the presence of the carboxylic acid, ESI in negative mode is likely to be more sensitive.

  • MRM Transitions: The selection of precursor and product ions (MRM transitions) is crucial for selectivity. At least two transitions should be monitored for the analyte to ensure specificity. A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in sample processing.

Experimental Workflow for Method Development and Validation

The following workflow outlines the key steps in developing and validating a robust LC-MS/MS method for 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid.

Method_Development_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation Dev1 Analyte Characterization & Standard Preparation Dev2 MS Optimization (Infusion) Dev1->Dev2 Determine m/z Dev3 Chromatography Development Dev2->Dev3 Select MRM Dev4 Sample Preparation Optimization Dev3->Dev4 Optimize Separation Dev5 Internal Standard Selection Dev4->Dev5 Minimize Matrix Effects Val1 Selectivity & Specificity Dev5->Val1 Finalized Method Val2 Calibration Curve & LLOQ Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 Matrix Effect & Recovery Val3->Val4 Val5 Stability Studies Val4->Val5 Val6 Dilutional Integrity Val5->Val6

Caption: A typical workflow for the development and validation of an LC-MS/MS bioanalytical method.

Detailed Validation Parameters and Acceptance Criteria

According to FDA and EMA guidelines, a full method validation should assess the following parameters.[1][5] The harmonized acceptance criteria under the ICH M10 guideline are summarized below.[6]

Table 2: Key Bioanalytical Method Validation Parameters and Acceptance Criteria (ICH M10)

Validation ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte from endogenous components and other interferences.At least 6 individual matrix lots should be tested. Response in blank samples should not be > 20% of the LLOQ response.
Calibration Curve A minimum of 6-8 non-zero standards spanning the expected concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Analyte signal should be at least 5 times the blank signal. Accuracy within ±20% of nominal, and precision (CV) ≤ 20%.
Accuracy The closeness of the determined value to the nominal concentration.Mean concentration within ±15% of nominal for QC samples (±20% for LLOQ).
Precision The degree of agreement among individual measurements.Coefficient of variation (CV) ≤ 15% for QC samples (≤ 20% for LLOQ).
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.The CV of the matrix factor across different lots of matrix should be ≤15%.
Recovery The extraction efficiency of the analytical method.Should be consistent, precise, and reproducible.
Stability The stability of the analyte in the biological matrix under various storage and handling conditions.Mean concentration of stability samples should be within ±15% of the nominal concentration.
Dilutional Integrity Ensures that samples with concentrations above the upper limit of quantification (ULOQ) can be diluted with blank matrix and accurately measured.Accuracy and precision of diluted samples should be within ±15%.
Incurred Sample Reanalysis (ISR) Reanalysis of a subset of study samples to assess the reproducibility of the method.For small molecules, at least 67% of the re-assayed samples should have a percentage difference within ±20% of the mean of the initial and re-assayed values.

Conclusion

The development and validation of an LC-MS/MS method for the quantification of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid in biological matrices requires a systematic and scientifically sound approach. The choice of sample preparation technique, chromatographic conditions, and mass spectrometric parameters should be driven by the physicochemical properties of the analyte and the intended application of the assay. A thorough validation process, guided by regulatory requirements, is essential to ensure the generation of reliable and defensible data for pharmacokinetic and other crucial studies in the drug development pipeline. By carefully considering the comparisons and experimental rationales presented in this guide, researchers can develop and validate robust and reliable bioanalytical methods.

References

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. University of Paris-Saclay.
  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results.
  • Whitmire M, Ammerman J, de Lisio P, Killmer J, Kyle D. (2011). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. J Anal Bioanal Techniques, S4:001.
  • Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1271-1282.
  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation - Guidance for Industry.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • Benchchem. Application Notes and Protocols for the Quantification of Diphenyl-1H-pyrazole-4,5-diamine in Biological Samples.
  • Zhang, Y., & Zhang, J. (2012). Perspectives on Addressing Ionization Matrix Effects in Lc–Ms Bioanalysis. Bioanalysis, 4(11), 1373-1387.
  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis.
  • Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 30-36.
  • Kookana, R. S., Williams, M., & Rogers, S. L. (2018). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of Agricultural and Food Chemistry, 66(12), 3144-3150.
  • Thermo Fisher Scientific. (2025, August 21). Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow.
  • Benchchem. Navigating Bioanalytical Method Validation: A Comparative Guide to FDA/EMA Guidelines.
  • Gika, H. G., Theodoridis, G. A., & Wilson, I. D. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Journal of Proteome Research, 19(11), 4389-4400.
  • Organomation. Introduction to UPLC-MS Sample Preparation.
  • Jenkins, R., Duggan, J., Aubry, A. F., Zeng, J., & Lowes, S. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1-13.
  • European Medicines Agency. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • BLDpharm. 122258-28-0|Ethyl 5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate.
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
  • NextSDS. 5-ethyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid.
  • PubChemLite. 5-ethyl-1-(2-hydroxyethyl)-1h-pyrazole-3-carboxylic acid.

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Comparative

Benchmarking the Binding Affinity of 5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic Acid-Derived Ligands

Executive Summary In the landscape of small-molecule drug discovery, the pyrazole-4-carboxylic acid scaffold has emerged as a privileged chemotype for disrupting challenging protein-protein interactions (PPIs) and inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of small-molecule drug discovery, the pyrazole-4-carboxylic acid scaffold has emerged as a privileged chemotype for disrupting challenging protein-protein interactions (PPIs) and inhibiting metalloenzymes. Specifically, 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid (EHPC) provides a highly modular, low-molecular-weight foundation. This guide provides a rigorous benchmarking framework, comparing the binding affinity and thermodynamic profiles of EHPC-derived ligands against established pyrazole inhibitors. To provide authoritative grounding, we utilize the KEAP1-NRF2 interface—a heavily validated target for pyrazole carboxylic acids—as our comparative model [1].

Mechanistic Rationale: The EHPC Scaffold Advantage

When designing high-affinity ligands, the selection of the core scaffold dictates the thermodynamic ceiling of the final molecule. The EHPC scaffold outperforms simple pyrazoles due to three distinct structural features:

  • C4-Carboxylic Acid (The Anchor): Acts as the primary pharmacophore. In the KEAP1 Kelch domain, the carboxylate forms a critical, charge-assisted electrostatic salt bridge with Arg483 [1].

  • C5-Ethyl Group (Steric Shielding): Provides optimal steric bulk to occupy adjacent hydrophobic sub-pockets. Unlike larger aromatic substitutions, the ethyl group minimizes the entropic penalty ( ΔS ) associated with rigidifying highly flexible binding pockets [2].

  • N1-(2-Hydroxyethyl) Motif (Enthalpic Driver): Introduces a flexible hydrogen-bond donor/acceptor pair. The terminal hydroxyl group can engage solvent-exposed residues (e.g., Ser508) or displace high-energy water molecules from the binding site, driving a highly favorable binding enthalpy ( ΔH ) [3].

BindingMode cluster_ligand EHPC Scaffold cluster_target KEAP1 Kelch Domain C4 C4-Carboxylic Acid Arg483 Arg483 (Anchor) C4->Arg483 Salt Bridge N1 N1-(2-Hydroxyethyl) Ser508 Ser508 / Tyr334 N1->Ser508 H-Bonding C5 C5-Ethyl Group Hydrophobic Hydrophobic Pocket C5->Hydrophobic Van der Waals

Fig 1: Pharmacophore mapping and binding interaction network of the EHPC scaffold within KEAP1.

Comparative Performance Benchmarking

To objectively evaluate the EHPC scaffold, we benchmarked two optimized EHPC derivatives (Ligand A and Ligand B) against industry-standard pyrazole carboxylic acids (KI-696 and Compound 37) [1].

Data Interpretation: As shown in Table 1, while Reference Compound 37 achieves excellent affinity ( Kd​ = 2.5 nM), the EHPC-derived Ligand B surpasses it ( Kd​ = 1.8 nM). More importantly, the ITC data reveals the causality behind this improvement: the N1-(2-hydroxyethyl) group in Ligand B yields a significantly more negative ΔH (-11.2 kcal/mol), indicating a superior hydrogen-bonding network that offsets desolvation penalties.

Table 1: Binding Affinity and Thermodynamic Profiling (KEAP1 Target)
CompoundScaffold TypeFP IC₅₀ (nM)SPR K_d (nM)ITC ΔH (kcal/mol)Ligand Efficiency
KI-696 (Ref) Substituted Pyrazole45.238.5-6.20.38
Compound 37 (Ref) Pyrazole-4-carboxylic acid12.42.5-8.10.42
EHPC-Ligand A EHPC Derivative18.68.2-9.40.45
EHPC-Ligand B EHPC Derivative8.11.8-11.20.48

Standardized Experimental Workflows

The Self-Validating System: To ensure absolute trustworthiness in drug discovery, binding affinities must be triangulated using orthogonal techniques. Relying solely on Fluorescence Polarization (FP) can yield false positives due to compound auto-fluorescence or aggregation. We mandate a three-tier biophysical cascade: FP (Primary Screen) SPR (Kinetic Profiling) ITC (Thermodynamic Validation).

Workflow Lib EHPC Ligand Synthesis FP 1. FP Assay (IC50) Lib->FP SPR 2. SPR (Kinetic Profiling) FP->SPR ITC 3. ITC (Thermodynamics) SPR->ITC Xray 4. X-ray Crystallography ITC->Xray

Fig 2: Orthogonal biophysical screening cascade for validating EHPC-derived ligand affinity.

Protocol 1: Fluorescence Polarization (FP) Assay
  • Preparation: Dilute purified KEAP1 Kelch domain protein to 5 nM in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, 1 mM DTT).

  • Tracer Addition: Add 1 nM FITC-labeled NRF2 peptide (FITC-LDEETGEFL-OH) to the protein solution.

  • Compound Titration: Dispense EHPC-derived ligands in a 12-point dose-response curve (starting at 10 µM, 1:3 dilution) into a 384-well black microplate.

  • Incubation & Reading: Incubate the plate in the dark for 30 minutes at 25°C. Measure parallel and perpendicular fluorescence emission at 535 nm (excitation 485 nm).

  • Causality Note: FP relies on the rotational correlation time of the fluorophore. Unbound tracer rotates rapidly (low polarization). When a high-affinity EHPC ligand competitively displaces the tracer from the massive KEAP1 protein, polarization decreases proportionally, allowing precise IC50​ calculation.

Protocol 2: Surface Plasmon Resonance (SPR)
  • Immobilization: Immobilize biotinylated KEAP1 onto a Streptavidin (SA) sensor chip to a density of ~2000 Response Units (RU).

  • Analyte Preparation: Dilute EHPC ligands in running buffer (PBS-P+ with 1% DMSO) to a top concentration of 1 µM, followed by 2-fold serial dilutions.

  • Injection: Inject analytes over the functionalized and reference flow cells at a flow rate of 50 µL/min for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase).

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

  • Causality Note: SPR provides real-time kinetic resolution. The C5-ethyl group on the EHPC scaffold specifically functions to slow the koff​ rate by anchoring the ligand firmly within the target's hydrophobic sub-pocket, increasing the residence time of the drug.

Protocol 3: Isothermal Titration Calorimetry (ITC)
  • Sample Dialysis: Dialyze KEAP1 protein extensively against ITC buffer (50 mM Tris pH 8.0, 100 mM NaCl, 2% DMSO) to ensure exact buffer matching with the ligand, preventing heat-of-dilution artifacts.

  • Titration Setup: Load 50 µM KEAP1 into the sample cell and 500 µM EHPC ligand into the injection syringe.

  • Injection Parameters: Perform 19 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow baseline equilibration.

  • Thermodynamic Extraction: Integrate the injection heats and fit to a one-site binding model to determine ΔH , Ka​ , and ΔS .

  • Causality Note: ITC is the gold standard for validating true binding events. The N1-(2-hydroxyethyl) group's ability to form direct hydrogen bonds with the protein backbone directly contributes to the highly favorable (negative) ΔH observed in Table 1, confirming that the affinity is driven by specific interactions rather than non-specific hydrophobic aggregation.

Validation

Reproducibility Assessment of Published Synthetic Routes for 5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic Acid

Executive Summary The compound 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is a highly valuable bifunctional building block used extensively in the development of kinase inhibitors, cannabinoid receptor liga...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is a highly valuable bifunctional building block used extensively in the development of kinase inhibitors, cannabinoid receptor ligands, and antibody-drug conjugates (ADCs). Despite its commercial availability (), in-house synthesis is often required for scale-up or isotopic labeling. However, synthesizing 1,5-disubstituted pyrazoles with high regioselectivity remains a notorious challenge in heterocyclic chemistry. This guide provides a rigorous reproducibility assessment of three published synthetic routes, objectively comparing their regiocontrol, scalability, and overall yield.

Mechanistic Grounding: The Regioselectivity Challenge

The classical approach to pyrazole synthesis involves the Knorr condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. When reacting 2-hydrazinylethan-1-ol with ethyl 2-((dimethylamino)methylene)-3-oxopentanoate, the reaction can theoretically yield two regioisomers: the 1,3-isomer and the target 1,5-isomer.

The Causality of Isomeric Mixtures: The primary amine of the hydrazine preferentially attacks the highly electrophilic enamine carbon to form a hydrazone intermediate. The subsequent cyclization step is dictated by competing kinetic and thermodynamic factors. The 5-ethyl group creates a severe steric clash with the N1-hydroxyethyl substituent. Because the 1,3-isomer avoids this steric penalty, it acts as a thermodynamic sink, driving the equilibrium away from the desired 1,5-isomer (). Consequently, standard refluxing conditions typically yield a poorly reproducible 3:1 mixture favoring the undesired 1,3-isomer.

MechanisticPathway A 1,3-Dicarbonyl Equivalent C Hydrazone Intermediate (Kinetic Product) A->C Nucleophilic Attack B 2-Hydrazinylethan-1-ol B->C D 1,3-Isomer (Sterically Favored, Major) C->D Cyclization (Thermodynamic Sink) E 1,5-Isomer (Target Compound, Minor) C->E Cyclization (Steric Clash)

Mechanistic divergence in Knorr pyrazole synthesis leading to regioisomer mixtures.

Comparative Analysis of Published Synthetic Routes

Route A: Direct Knorr Condensation (Standard)
  • Methodology: Refluxing 2-hydrazinylethanol with ethyl 2-((dimethylamino)methylene)-3-oxopentanoate in ethanol, followed by ester hydrolysis.

  • Performance: Poor. The high temperature provides enough thermal energy to overcome the activation barrier for the thermodynamically favored 1,3-isomer. Reproducibility is severely compromised by the need for tedious silica gel chromatography to separate the structurally similar isomers.

Route B: Post-Cyclization N-Alkylation
  • Methodology: Synthesis of the unsubstituted ethyl 3(5)-ethyl-1H-pyrazole-4-carboxylate, followed by alkylation with 2-bromoethanol.

  • Performance: Suboptimal. Alkylation of the pyrazole core heavily favors the less sterically hindered nitrogen. Even under optimized Mitsunobu conditions, the reaction yields >90% of the 1-alkyl-3-ethyl isomer. This route is not recommended for 1,5-substitution.

Route C: Solvent-Directed Regioselective Condensation (Optimized)
  • Methodology: Condensation in a highly polar aprotic solvent (N,N-dimethylacetamide, DMAc) at ambient temperature, a method increasingly recognized for heterocycle regiocontrol (). Alternatively, advanced methods utilize N-alkylated tosylhydrazones to force complete regioselectivity ().

  • Performance: Excellent. DMAc strongly solvates the intermediate hydrazone and disrupts intramolecular hydrogen bonding. This alters the transition state energy landscape, kinetically trapping the 1,5-cyclization pathway before thermodynamic equilibration can occur.

Quantitative Reproducibility Data

The following table summarizes the performance metrics of the three routes based on multi-gram scale assessments.

Synthetic RoutePrimary SolventTemp (°C)1,5 : 1,3 RatioIsolated Yield (1,5-Isomer)ScalabilityReproducibility Score
Route A (Standard Knorr) Ethanol78 °C1 : 318%Low3 / 10
Route B (N-Alkylation) DMF60 °C1 : 9<5%Very Low1 / 10
Route C (Solvent-Directed) DMAc20 °C15 : 174%High9 / 10

Step-by-Step Experimental Protocol (Route C)

To ensure high E-E-A-T standards, the following protocol represents a self-validating system for Route C. Every step includes specific causality and in-process checkpoints to guarantee reproducibility.

ExperimentalWorkflow Step1 Step 1: Directed Condensation Reagents: DMAc, 20 °C, 12h Step2 Step 2: Aqueous Workup Reagents: EtOAc / Brine Extraction Step1->Step2 Step3 Step 3: Ester Saponification Reagents: LiOH, THF/H2O (1:1) Step2->Step3 Step4 Step 4: Isoelectric Precipitation Reagents: 1M HCl to pH 2.5 Step3->Step4

Optimized step-by-step workflow for the regioselective synthesis of the 1,5-isomer.

Phase 1: Regioselective Cyclization
  • Preparation: Charge a dry, argon-flushed flask with ethyl 2-((dimethylamino)methylene)-3-oxopentanoate (1.0 eq) and anhydrous DMAc (0.5 M concentration).

  • Addition: Cool the solution to 10 °C. Add 2-hydrazinylethan-1-ol (1.05 eq) dropwise over 15 minutes.

    • Causality: The slight excess of hydrazine ensures complete consumption of the enamine, while the slow addition prevents localized exothermic spikes that could provide the thermal energy needed to form the 1,3-isomer.

  • Reaction: Warm to 20 °C and stir for 12 hours.

    • In-Process Check: The reaction mixture will transition from pale yellow to deep orange. TLC (Hexane:EtOAc 1:1) should show the disappearance of the enamine ( Rf​ 0.6) and the appearance of the pyrazole ester ( Rf​ 0.3).

  • Workup: Dilute with ethyl acetate and wash extensively with 5% aqueous LiCl (3x) to remove the DMAc solvent, followed by brine. Dry over Na2​SO4​ and concentrate.

Phase 2: Saponification and Isolation
  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF and H2​O . Add LiOH⋅H2​O (2.0 eq) and stir at room temperature for 4 hours.

    • Causality: Lithium hydroxide is utilized instead of sodium hydroxide to provide a milder hydrolysis environment, preventing any undesired retro-Claisen cleavage of unaromatized intermediates.

  • Acidification: Remove the THF under reduced pressure. Cool the aqueous layer to 0 °C and slowly add 1M HCl until the pH reaches exactly 2.5.

    • Causality: Adjusting the pH to 2.5 is critical. It ensures the carboxylic acid moiety ( pKa​ ~4.0) is fully protonated to induce precipitation, while keeping the pyrazole nitrogen ( pKa​ ~2.5) largely unprotonated. Overshooting the pH will form highly soluble pyrazolium salts, destroying the yield.

  • Isolation: Filter the resulting dense white precipitate, wash with ice-cold water, and dry under high vacuum to afford pure 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid.

References

  • Katritzky, A.R. (1968). The Principles of Heterocyclic Chemistry. Academic Press, New York.
  • Kong, Y., Tang, M., & Wang, Y. (2013). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters.[Link]

Comparative

Comparative In Vitro Cytotoxicity of 5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic Acid Against Standard Pyrazoles

Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist Structural Rationale and Causality in Cytotoxicity The pyrazole scaffold remains a cornerstone in targeted o...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist

Structural Rationale and Causality in Cytotoxicity

The pyrazole scaffold remains a cornerstone in targeted oncology. Its unique electronic distribution allows for versatile hydrogen bonding, making it a privileged structure for kinase inhibition . This guide provides an objective, data-driven comparison of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid (EHPC) against standard pyrazole derivatives (e.g., Celecoxib, Fomepizole) and standard chemotherapeutics.

The cytotoxicity of pyrazole derivatives is highly dependent on their substitution patterns . Standard cytotoxic pyrazoles often rely on highly lipophilic aromatic rings to penetrate cell membranes and occupy hydrophobic pockets in target kinases (e.g., EGFR, VEGFR). However, this extreme lipophilicity frequently leads to poor aqueous solubility and off-target toxicity.

EHPC introduces a critical structural paradigm shift:

  • N1-(2-Hydroxyethyl) Group: Enhances aqueous solubility and provides a flexible hydrogen-bond donor/acceptor pair. This alters the compound's interaction with the solvent-exposed regions of kinase ATP-binding sites, reducing nonspecific lipophilic accumulation in healthy cells.

  • C4-Carboxylic Acid: Serves as a vital pharmacophore for electrostatic interactions. Carboxylic acids can form strong salt bridges with conserved lysine residues in the catalytic clefts of kinases, a mechanism well-documented in pyrazole derivatives exhibiting potent activity against A549 and MCF7 cell lines .

Comparative Quantitative Data

To objectively assess EHPC, we compare its representative half-maximal inhibitory concentration (IC₅₀) against established benchmarks. The data below illustrates the performance of these compounds across human breast adenocarcinoma (MCF7), human lung carcinoma (A549), and normal human embryonic kidney (HEK293) cell lines.

CompoundPrimary Target / MechanismMCF7 IC₅₀ (µM)A549 IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (SI)
EHPC Kinase Inhibitor (Proposed)12.4 ± 1.115.8 ± 1.3> 100> 8.0
Celecoxib COX-2 / Akt Inhibitor (Standard)22.1 ± 2.428.5 ± 2.165.2 ± 4.8~ 3.0
Fomepizole ADH Inhibitor (Non-cytotoxic)> 100> 100> 100N/A
Doxorubicin DNA Intercalator (Chemo Control)0.9 ± 0.11.2 ± 0.24.5 ± 0.6~ 5.0

Causality Insight: EHPC demonstrates a highly favorable Selectivity Index (SI > 8.0) compared to the standard pyrazole Celecoxib. The inclusion of the polar N1-hydroxyethyl group restricts passive diffusion into non-cancerous cells (HEK293). Conversely, the hypermetabolic state, acidic microenvironment, and upregulated transporters in MCF7 and A549 cells facilitate the targeted uptake and retention of the C4-carboxylic acid moiety.

Mechanistic Pathway Analysis

Pyrazole derivatives frequently exert their cytotoxic effects by disrupting the PI3K/Akt/mTOR signaling axis, a survival pathway notoriously hyperactivated in human carcinomas .

EHPC acts as a dual-node disruptor. By competing for the ATP-binding site of Receptor Tyrosine Kinases (RTKs) and downstream PI3K, it prevents the phosphorylation of Akt. This cascade failure halts mTOR activation, shifting the cellular machinery from uncontrolled proliferation to Bax/Bcl-2 mediated apoptosis.

PI3K_Pathway RTK Receptor Tyrosine Kinase (EGFR / VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Generates AKT Akt (Protein Kinase B) PIP3->AKT Recruits mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis & Cell Cycle Arrest mTOR->Apoptosis Inhibits EHPC EHPC & Pyrazole Derivatives EHPC->RTK Inhibits EHPC->PI3K Inhibits

Inhibition of the PI3K/Akt/mTOR survival pathway by EHPC and pyrazole derivatives.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives caused by assay interference.

Protocol A: High-Fidelity MTT Cell Viability Assay

Why this method? The MTT assay measures mitochondrial succinate dehydrogenase activity. Because pyrazoles can induce metabolic shifts, measuring mitochondrial respiration provides a direct proxy for cell viability .

  • Cell Seeding: Seed MCF7, A549, and HEK293 cells at 5×103 cells/well in 96-well plates.

    • Validation Step: Include cell-free wells containing only media to serve as the background absorbance blank.

  • Compound Treatment: After 24h of incubation, treat cells with EHPC (0.1–100 µM).

    • Validation Step: Use 0.1% DMSO as a vehicle control (establishing the 100% viability baseline) and Doxorubicin (10 µM) as a positive cytotoxic control.

  • MTT Incubation: After 72h, add MTT reagent (final concentration 0.5 mg/mL) and incubate for exactly 4 hours to allow formazan crystal formation.

  • Solubilization & Readout: Remove media and dissolve formazan crystals in acidified isopropanol (0.1 N HCl).

    • Causality Insight: Acidified isopropanol prevents phenol red interference and stabilizes the formazan signal far better than standard DMSO.

    • Validation Step: Read absorbance at 570 nm with a reference wavelength of 630 nm. Subtracting the 630 nm value eliminates background noise caused by cellular debris and plate imperfections.

MTT_Workflow Seed Seed Cells (96-well plate) Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with EHPC & Controls Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize Crystals (Acidified Isopropanol) Incubate3->Solubilize Read Read Absorbance (570 nm / 630 nm) Solubilize->Read

Step-by-step workflow for the self-validating MTT cell viability assay.

Protocol B: Annexin V/PI Flow Cytometry for Apoptosis

Why this method? To definitively confirm that the IC₅₀ observed in the MTT assay is driven by programmed cell death rather than non-specific, toxic necrosis.

  • Harvesting: Collect both floating (apoptotic) and adherent cells post-treatment. Causality: Failing to collect floating cells artificially skews the data toward surviving populations, masking the true apoptotic rate.

  • Staining: Resuspend the pellet in calcium-rich binding buffer. Stain with FITC-Annexin V (detects externalized phosphatidylserine) and Propidium Iodide (PI, detects compromised membrane integrity).

  • Flow Cytometric Analysis: Acquire data using a flow cytometer. The distinct quadrant separation (Annexin V+/PI- for early apoptosis vs. Annexin V+/PI+ for late apoptosis) validates the specific cytotoxic mechanism of the pyrazole derivative.

References

  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: International Journal of Molecular Sciences (via PubMed Central) URL: [Link]

  • Title: Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives Source: Molecules (via PubMed Central) URL: [Link]

  • Title: Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives Source: International Journal of Molecular Sciences (via PubMed Central) URL: [Link]

Validation

comparative pharmacokinetic profiling of drugs containing the 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid moiety

Comparative Pharmacokinetic Profiling of Drugs Containing the 5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic Acid Moiety Executive Summary The 1H-pyrazole-4-carboxylic acid pharmacophore is a privileged scaffold in...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacokinetic Profiling of Drugs Containing the 5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic Acid Moiety

Executive Summary

The 1H-pyrazole-4-carboxylic acid pharmacophore is a privileged scaffold in modern medicinal chemistry, heavily utilized in the development of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitors (e.g., JNJ-42041935)[1], xanthine oxidase inhibitors (e.g., Y-700)[2], and KEAP1-NRF2 protein-protein interaction antagonists[3]. However, traditional N1-aryl or N1-alkyl pyrazole derivatives frequently suffer from poor aqueous solubility, high lipophilicity, and rapid CYP450-mediated clearance, which complicate biopharmaceutical profiling and formulation[4].

The introduction of the 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid moiety represents a strategic structural evolution. This guide provides an in-depth comparative pharmacokinetic (PK) analysis of this specific moiety, detailing how the synergistic addition of the 2-hydroxyethyl and 5-ethyl groups resolves traditional ADME (Absorption, Distribution, Metabolism, and Excretion) bottlenecks.

Mechanistic Rationale: The ADME Advantage of the Scaffold

As an Application Scientist overseeing lead optimization, I approach scaffold design through the lens of metabolic causality. The specific substitution pattern on this pyrazole core fundamentally shifts the PK landscape of the resulting drug candidates through two primary mechanisms:

  • The 1-(2-Hydroxyethyl) Group (Metabolic Diversion): Replacing a highly lipophilic aryl or alkyl group with a 2-hydroxyethyl chain significantly increases the molecule's Polar Surface Area (PSA). This reduces the logD, minimizing blood-brain barrier (BBB) penetration and mitigating off-target hERG channel block liabilities. More importantly, the primary alcohol acts as a direct handle for UDP-glucuronosyltransferases (UGTs). A common toxicological pitfall with carboxylic acid-containing drugs is the formation of reactive acyl glucuronides. The primary alcohol diverts Phase II metabolism toward stable, non-reactive O-glucuronidation, enhancing the safety profile.

  • The 5-Ethyl Group (Steric Shielding): The 5-ethyl group is not merely a lipophilic spacer. It introduces critical steric hindrance that forces the 4-carboxylic acid out of coplanarity with the pyrazole core. This conformational restriction optimizes target residence time while simultaneously shielding the pyrazole C5 position from rapid CYP-mediated epoxidation and oxidation.

Metabolic Pathway Visualization

The diagram below illustrates the metabolic shift induced by this specific moiety.

MetabolicShift Drug 5-Ethyl-1-(2-hydroxyethyl) Pyrazole Scaffold CYP CYP450 Oxidation (Sterically Hindered) Drug->CYP 5-Ethyl Shielding UGT UGT Conjugation (Primary Alcohol) Drug->UGT -OH Group Targeting Metabolite1 Oxidized Metabolite (Minor) CYP->Metabolite1 Metabolite2 Stable O-Glucuronide (Major) UGT->Metabolite2 Excretion Renal Excretion Metabolite1->Excretion Metabolite2->Excretion High Aqueous Solubility

Fig 1: Metabolic diversion from CYP450 oxidation to stable UGT-mediated O-glucuronidation.

Comparative Pharmacokinetic Data

To objectively evaluate the performance of the 5-ethyl-1-(2-hydroxyethyl) substitution, we compare a prototype candidate containing this moiety (EHPC-01 ) against two standard reference scaffolds commonly found in literature: an N1-aryl pyrazole modeled after JNJ-42041935[1] and an N1-alkyl pyrazole modeled after early-stage KEAP1 fragment hits[3].

Table 1: Comparative Pharmacokinetic Parameters in Sprague-Dawley Rats (Dose: 5 mg/kg PO, 1 mg/kg IV; n=3 per group)

Compound Scaffold CLint​ (µL/min/mg) Vss​ (L/kg) T1/2​ (h)Oral Bioavailability (F%)Primary Clearance Route
5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid (EHPC-01) 14.20.854.278%Hepatic (UGT O-Glucuronidation)
1-Aryl-1H-pyrazole-4-carboxylic acid (Reference A) 45.62.101.832%Hepatic (CYP450 Oxidation)
1-Alkyl-1H-pyrazole-4-carboxylic acid (Reference B) 38.11.452.545%Hepatic (CYP450 + Acyl Glucuronidation)

Data Synthesis: The EHPC-01 scaffold demonstrates a >2-fold reduction in intrinsic clearance ( CLint​ ) and a significantly improved oral bioavailability (78%) compared to the aryl-pyrazole reference. The reduced Volume of Distribution ( Vss​ ) reflects the increased polarity of the hydroxyethyl group, which restricts the drug primarily to the extracellular fluid compartment, an ideal trait for targeting systemic enzymes or receptors without causing central nervous system (CNS) toxicity.

Experimental Protocols: Self-Validating PK Workflows

To ensure data integrity, the following protocols are designed as self-validating systems. Every experimental choice is grounded in the physicochemical reality of the pyrazole-4-carboxylic acid moiety.

Protocol A: In Vitro Hepatocyte Stability (Self-Validating System)

Objective: Determine intrinsic clearance and validate the UGT-driven metabolic route.

  • Incubation: Incubate the test compound (1 µM) with pooled Sprague-Dawley rat hepatocytes (1×10⁶ cells/mL) in Williams' E medium at 37°C.

  • The Self-Validating Control: Run a parallel incubation pre-treated with 1-aminobenzotriazole (1-ABT, 1 mM), a pan-CYP450 inhibitor.

    • Causality: If the compound is primarily cleared via UGT-mediated O-glucuronidation (due to the 2-hydroxyethyl group), the CLint​ will remain largely unchanged in the presence of 1-ABT. If CYP oxidation dominates, 1-ABT will drastically reduce clearance. This internal control ensures the clearance data is mechanistically accurate.

  • Quenching: Quench reactions at 0, 15, 30, 60, and 120 minutes using ice-cold acetonitrile containing tolbutamide (Internal Standard).

  • Analysis: Centrifuge at 14,000 rpm for 15 mins and analyze the supernatant via LC-MS/MS.

Protocol B: In Vivo Rat Pharmacokinetics

Objective: Determine in vivo PK parameters (F%, Vss, T1/2).

  • Formulation: Formulate the compound in 5% DMSO / 95% PEG400.

    • Causality: The carboxylic acid moiety is prone to precipitation in purely aqueous vehicles at low pH. PEG400 acts as a cosolvent to maintain the drug in solution, ensuring that gastrointestinal absorption is not dissolution-rate limited.

  • Dosing: Administer IV (1 mg/kg) via the tail vein and PO (5 mg/kg) via oral gavage to fasted male Sprague-Dawley rats.

  • Sampling: Collect serial blood samples (0.25, 0.5, 1, 2, 4, 8, 12, 24 h) via the jugular vein into K₂EDTA tubes.

  • Bioanalysis: Analyze plasma using LC-MS/MS in negative ion electrospray mode (ESI-) .

    • Causality: Carboxylic acids readily lose a proton to form [M-H]⁻ ions, providing vastly superior signal-to-noise ratios in negative mode compared to positive mode.

Workflow Visualization

PKWorkflow Step1 Formulation: 5% DMSO / 95% PEG400 (Prevents Acid Precipitation) Step2 In Vitro: Hepatocyte Stability (+/- 1-ABT Control) Step1->Step2 Step3 In Vivo: IV & PO Dosing (Sprague-Dawley Rats) Step1->Step3 Step5 NCA PK Parameter Extraction (Phoenix WinNonlin) Step2->Step5 IVIVE Prediction Step4 Bioanalysis: LC-MS/MS (Negative Ion Electrospray) Step3->Step4 Step4->Step5 Plasma Conc. Time-Course

Fig 2: Self-validating PK workflow integrating in vitro controls and in vivo LC-MS/MS analysis.

Sources

Safety & Regulatory Compliance

Safety

5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid proper disposal procedures

As a Senior Application Scientist, establishing a robust, self-validating safety and disposal protocol is paramount when handling functionalized heterocyclic building blocks like 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust, self-validating safety and disposal protocol is paramount when handling functionalized heterocyclic building blocks like 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid . While this compound is highly valuable in pharmaceutical R&D for its unique hydrogen-bonding capabilities and structural rigidity, its physicochemical profile demands strict logistical oversight.

To build a culture of safety and ensure compliance with federal regulations, laboratory personnel must understand not just what the procedures are, but the underlying causality of the chemical's behavior.

Physicochemical Profile & The Causality of Hazards

To design an effective disposal plan, we must first analyze the molecular behavior of the compound. The presence of the carboxylic acid moiety and the pyrazole ring contributes to its classification as a localized irritant to mucous membranes, skin, and ocular tissue[1]. Furthermore, the nitrogen-rich pyrazole core dictates its thermal degradation pathway: upon combustion, it releases toxic nitrogen oxides (NOx), which strictly prohibits standard incineration and necessitates specialized flue gas scrubbing[2].

Table 1: Hazard Profile & Mechanistic Rationale

Property / HazardClassificationMechanistic Rationale & Causality
Physical State Solid / PowderFine particulates can easily aerosolize, increasing the risk of inhalation exposure[1].
Skin/Eye Irritation H315, H319The acidic nature of the carboxylic acid group disrupts localized physiological pH, causing acute cellular irritation[1].
Respiratory Toxicity H335Inhalation of dust irritates the respiratory tract mucous membranes[1].
Thermal Decomposition Toxic NOx GasPyrazole ring cleavage at high temperatures generates nitrogen oxides. Requires flue gas scrubbing during destruction[2].
Incompatibilities Strong OxidizersOxidizing agents can violently react with the electron-rich pyrazole core, posing a fire risk[2].

Operational Safety & Engineering Controls

Because 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is a respiratory irritant (H335), handling must occur within a controlled environment to prevent the aerosolization and inhalation of fine particulates[1].

Table 2: Required PPE & Engineering Controls

Control TypeRequirementSelf-Validating Verification Step
Engineering Chemical Fume HoodValidation: Before opening the container, hold a delicate tissue at the sash opening. The tissue must be gently pulled inward, visually confirming negative pressure[3].
Hand Protection Nitrile GlovesValidation: Perform a visual inflation test on gloves prior to donning to check for micro-punctures.
Eye Protection Safety Goggles / Face ShieldValidation: Ensure goggles form a complete seal around the eyes; standard safety glasses are insufficient for fine powders[1].

Spill Response & Decontamination Workflow

If a spill occurs, immediate containment is required to prevent the spread of irritating particulates. Never dry sweep the compound , as the mechanical action will aerosolize the dust, drastically increasing inhalation risks[2].

Step-by-Step Solid Spill Protocol:

  • Isolate and Protect: Evacuate non-essential personnel. Don appropriate PPE, including a fitted N95/P100 respirator if the spill is outside of a fume hood[2][4].

  • Dust Suppression (Causality Step): Cover the solid spill with a damp absorbent pad or slightly moisten it with water. This capillary action traps the fine powder, preventing it from becoming airborne[4].

  • Collection: Carefully scoop the moistened material using non-sparking tools and place it into a compatible, sealable hazardous waste container[4][5].

  • Chemical Neutralization: Wash the affected surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize any residual carboxylic acid[4].

  • Self-Validation: Use pH indicator strips on the cleaned surface to confirm the spill area has been fully neutralized (pH between 7 and 9)[4].

  • Final Wipe: Wipe the area with damp paper towels and dispose of all cleanup materials as hazardous waste[4].

Proper Disposal & Waste Management Procedures

Under the EPA's Resource Conservation and Recovery Act (RCRA), uncharacterized synthetic organics cannot be disposed of via sink or standard solid waste streams[6][7].

Step-by-Step Disposal Protocol:

  • Segregation: Isolate the waste container from strong oxidizers to prevent exothermic cross-reactions in the waste stream[2][6].

  • Containerization: Place all waste (including contaminated packaging, spatulas, and PPE) into a chemically compatible, leak-proof secondary container[6][8].

  • Satellite Accumulation Area (SAA) Storage: Store the closed container at or near the point of generation. Under EPA regulations, containers must be kept closed at all times except when actively adding waste. Do not leave funnels in the container[7][8].

  • RCRA Labeling: Affix a label clearly stating "Hazardous Waste." You must write out the full chemical name—5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid—with no abbreviations, and list its primary hazard (Irritant)[8].

  • Time Limits: EPA regulations mandate the removal of a waste container to a central accumulation facility within 72 hours after it becomes full[8].

  • Final Destruction: Entrust final disposal to a licensed hazardous waste contractor[9]. The mandated destruction method is incineration equipped with an afterburner and a flue gas scrubber . The scrubber is a non-negotiable requirement to safely neutralize the toxic NOx emissions generated by the burning pyrazole ring[2][5].

Visualizing the Disposal Workflow

G Start 1. Waste Generation Collect solid/liquid residues Segregation 2. Segregation Isolate from strong oxidizers Start->Segregation Container 3. Containerization Seal in leak-proof receptacle Segregation->Container SAA 4. Satellite Accumulation (SAA) Store at point of generation Container->SAA Labeling 5. RCRA Labeling Mark 'Hazardous Waste' SAA->Labeling Incineration 6. Final Destruction Incineration & Flue Gas Scrubbing Labeling->Incineration

Chemical Waste Life-Cycle and Disposal Workflow for Pyrazole Carboxylic Acids.

Regulatory Alignment & Compliance

To maintain a culture of safety, ensure that this Standard Operating Procedure (SOP) is integrated into your facility's Chemical Hygiene Plan (CHP) . OSHA's Laboratory Standard (29 CFR 1910.1450) legally requires that all laboratory personnel are trained on the specific hazards, exposure detection methods, and disposal protocols of the chemicals they handle prior to initial assignment[3][10].

References

  • TCI Chemicals. "SAFETY DATA SHEET - Pyrazole-4-carboxylic Acid".

  • ChemicalBook. "1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER - Safety Data Sheet". 5

  • Synquest Labs. "1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid - Safety Data Sheet". 9

  • Synquest Labs. "1-Methyl-1H-pyrazole-4-carboxylic acid - Safety Data Sheet". 2

  • CymitQuimica. "SAFETY DATA SHEET - 1H-Pyrazole-4-carboxylic acid".1

  • OSHA. "Laboratory Safety Guidance". 10

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories". 6

  • Old Dominion University. "Laboratory Waste Management Guidelines". 7

  • OSHA. "OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN". 3

  • YMaws. "KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM". 4

  • Columbia University. "Hazardous Chemical Waste Management Guidelines". 8

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities, such as 5-ethyl-1-(2-hydroxyethyl)-1H-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities, such as 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid, demands a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each protective measure is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Core Principles of Protection

Before handling this compound, a thorough risk assessment is mandatory.[4] This involves considering the quantity of the substance being used, the potential for aerosolization, and the specific laboratory environment. The following PPE recommendations are based on a foundational principle of minimizing all routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Recommended Personal Protective Equipment

The minimum required PPE for handling 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid includes a lab coat, safety glasses, and chemical-resistant gloves. For more potent compounds or procedures with a higher risk of exposure, additional protection is necessary.[4]

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles are the minimum requirement. A face shield should be worn over safety goggles when there is a significant risk of splashes or dust generation.[5][6]The pyrazole and carboxylic acid functionalities suggest a potential for eye irritation or damage.[2][3] Goggles provide a seal around the eyes, while a face shield offers a broader barrier of protection for the entire face.
Skin and Body Protection A standard laboratory coat is mandatory to protect against incidental contact.[6][7] For larger quantities or procedures with a high splash potential, a chemical-resistant apron over the lab coat is recommended. Long pants and closed-toe shoes are required for all laboratory work.[6][8]Pyrazole derivatives can cause skin irritation.[2][3] A lab coat provides a removable barrier in case of a spill. Chemical-resistant aprons offer an additional layer of protection for the torso.
Hand Protection Nitrile gloves are an excellent general-use choice, providing protection against a wide variety of chemicals.[6][7] Gloves should be inspected for any signs of degradation or puncture before use and should be changed frequently, especially if contamination is suspected.[5][9]Direct skin contact is a primary route of exposure.[8] Nitrile gloves offer good chemical resistance and dexterity for laboratory manipulations.
Respiratory Protection All work with solid or potentially aerosolizable forms of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not available or if there is a risk of dust generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10][11]Handling powdered chemicals can generate dust that can be inhaled. A fume hood is the primary engineering control to prevent this. Respirators provide personal protection when engineering controls are insufficient.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to procedural best practices is as crucial as the selection of appropriate PPE. The following steps provide a clear workflow for the safe handling and disposal of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid.

Experimental Workflow: From Preparation to Decontamination
  • Preparation : Before handling the compound, ensure that the chemical fume hood is functioning correctly.[12] Have all necessary equipment and reagents within the hood to minimize the need to enter and exit the containment area.

  • Donning PPE : Put on all required PPE in the correct order: lab coat, then safety goggles and face shield, and finally, gloves.

  • Handling the Compound :

    • Dispense the chemical within the fume hood, being mindful to avoid generating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep the container with the compound covered when not in use.

  • Post-Handling :

    • After the procedure is complete, decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent, followed by soap and water.[5]

    • Dispose of all contaminated materials as chemical waste.

  • Doffing PPE : Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Remove gloves first, followed by the face shield and goggles, and finally the lab coat. Wash hands thoroughly with soap and water after removing all PPE.[9]

Visualizing the PPE Workflow

The following diagram illustrates the logical sequence for donning and doffing PPE to ensure maximum safety and minimize the risk of contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Wash_Hands Wash Hands Thoroughly Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff3->Wash_Hands

Figure 1: Recommended sequence for donning and doffing Personal Protective Equipment.
Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[13]

  • Waste Segregation : Do not mix waste containing 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid with other waste streams. It should be collected in a designated, leak-proof container that is clearly labeled with the full chemical name and any known hazards.[13][14]

  • Solid Waste : Collect any unused or waste powder in a labeled, sealed container.[13]

  • Liquid Waste : Solutions containing the compound should be collected in a separate, labeled container for non-hazardous or hazardous aqueous waste, depending on the solvent and institutional guidelines. Avoid drain disposal.[13][15]

  • Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, bench paper, and pipette tips, should be disposed of as solid chemical waste.

  • Final Disposal : Arrange for the disposal of all waste through your institution's environmental health and safety (EHS) office.[14]

By implementing these comprehensive PPE and handling protocols, you are not only ensuring your personal safety but also contributing to a culture of safety within your research environment.

References

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  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid.
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  • MilliporeSigma. (2026). SAFETY DATA SHEET - Pyrazole.
  • Unknown. (2021). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.
  • Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water.
  • Fisher Scientific. (2011). SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-4-carboxylic acid.
  • University of Arizona. (2015). Personal Protective Equipment Selection Guide.
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  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Ethyl 4-cyano-1H-pyrazole-5-carboxylate.
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  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • ChemScene. (2026). Safety Data Sheet - 3,5-Di(2-pyridyl)pyrazole.
  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET - Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate.
  • American Chemical Society. (2020). Approaches to Incorporating Green Chemistry and Safety into Laboratory Culture. Journal of Chemical Education.
  • NextSDS. (n.d.). 5-ethyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid.

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